Pterisolic acid C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGAVNUGPZNDZ-OBHGLWADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194053 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-87-1 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Isolation of Pterisolic Acid C from Tripterygium wilfordii
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature, including extensive searches of chemical databases and publications on the phytochemical constituents of Tripterygium wilfordii, we have found no specific documented evidence of the isolation of a compound named "Pterisolic acid C" from this particular plant species.
Our research indicates that while Tripterygium wilfordii is a rich source of a diverse array of terpenoids, including numerous diterpenoids and triterpenoids, the existing literature does not mention this compound among them. A recent comprehensive review in 2025 detailed 217 terpenoids isolated from T. wilfordii, and this compound was not included in this extensive list.[1]
Conversely, our investigation suggests that compounds with the "Pterisolic acid" naming convention are typically isolated from ferns of the Pteris genus. For instance, Pterisolic acid D and Pterisolic acid E have been reported as natural products from Pteris semipinnata. This strongly suggests that this compound is also likely a constituent of a Pteris species rather than Tripterygium wilfordii.
Alternative Focus: Isolation of Bioactive Triterpenoids from Tripterygium wilfordii
Given the interest in the triterpenoid constituents of Tripterygium wilfordii for drug development, we can provide a detailed technical guide on the isolation of a well-characterized and medicinally significant triterpenoid from this plant, such as Celastrol or Wilforlide A . These compounds have established biological activities and their isolation protocols are well-documented.
Should you wish to proceed with a guide on one of these alternative compounds, we can provide the following:
-
Detailed Experimental Protocols: A step-by-step methodology for the extraction, fractionation, and purification of the selected triterpenoid from Tripterygium wilfordii roots.
-
Quantitative Data Presentation: Clearly structured tables summarizing yields, purity, and other quantitative data from published studies.
-
Mandatory Visualizations:
-
Graphviz diagrams illustrating the experimental workflow for isolation.
-
Diagrams of relevant signaling pathways associated with the compound's biological activity.
-
We are committed to providing accurate and actionable scientific information. Please let us know if you would like us to prepare a detailed guide on the isolation of a confirmed bioactive triterpenoid from Tripterygium wilfordii.
References
Pterisolic Acid C: A Technical Guide for Researchers
CAS Number: 1401419-87-1
This technical guide provides an in-depth overview of Pterisolic acid C, a diterpenoid compound isolated from Pteris semipinnata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, analytical methods, and potential therapeutic applications of this natural product.
Chemical and Physical Properties
This compound is a complex organic molecule with the molecular formula C20H26O4.[1] Its chemical structure and properties have been characterized using various analytical techniques. While experimental data on some physical properties are limited, predicted values provide valuable insights for handling and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1401419-87-1 | [1] |
| Molecular Formula | C20H26O4 | [1][2] |
| Molecular Weight | 330.42 g/mol | [1] |
| Boiling Point (Predicted) | 535.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.60 ± 0.60 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Physical Description | Powder | [2] |
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework and functional groups present in the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of this compound.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.[2]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl and hydroxyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
Experimental Protocols
Isolation of this compound from Pteris semipinnata
A general procedure for the isolation of diterpenoids from plant sources involves the following steps. Please note that specific optimization may be required for this compound.
-
Extraction : The dried and powdered aerial parts of Pteris semipinnata are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration : The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Fractionation : The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography : The ethyl acetate fraction, which is likely to contain this compound, is subjected to repeated column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Purification : Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis. These fractions are then pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation : The structure of the isolated this compound is confirmed by spectroscopic methods (NMR, MS, IR, and UV-Vis).
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are emerging, related compounds and extracts from the Pteris genus have demonstrated promising anti-inflammatory and anti-cancer properties. The potential mechanisms of action may involve the modulation of key signaling pathways.
Anti-Inflammatory Activity
Extracts from Pteris species have been shown to alleviate inflammation by inhibiting the TLR4/NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
Caption: Potential inhibition of the TLR4/NF-κB pathway by this compound.
Anti-Cancer Activity
Diterpenoids, the class of compounds to which this compound belongs, have been investigated for their anti-cancer effects. A potential mechanism of action could involve the modulation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
This technical guide provides a summary of the current knowledge on this compound. Further research is warranted to fully elucidate its chemical properties, biological activities, and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this promising area of natural product research.
References
Pterisolic Acid C: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid C is a naturally occurring diterpenoid belonging to the ent-kaurane class. It was first isolated from the fern Pteris semipinnata by Wang et al. in 2011, alongside five other new ent-kaurane diterpenoids designated as pterisolic acids A-F[1]. As a member of the ent-kaurane family, this compound is part of a class of compounds known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and related ent-kaurane diterpenoids, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Core Biological Activities
The primary biological activities investigated for ent-kaurane diterpenoids, the class of compounds to which this compound belongs, are cytotoxicity against cancer cell lines and anti-inflammatory effects. Research on various structurally similar ent-kaurane diterpenoids isolated from Pteris species and other plants provides valuable insights into the potential therapeutic applications of this compound.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic potential of ent-kaurane diterpenoids against a variety of human cancer cell lines. These compounds often feature an α,β-unsaturated ketone system, which is considered a key pharmacophore for their cytotoxic action, likely through Michael addition reactions with biological nucleophiles[2].
A study on ent-kaurane diterpenoids isolated from the Chinese liverwort Jungermannia tetragona Lindenb evaluated their cytotoxicities against several cancer cell lines, including HepG2 (hepatocellular carcinoma), A2780 (ovarian cancer), 7860 (renal cell carcinoma), and A549 (lung cancer), as well as the normal human bronchial epithelial cell line HBE. The results highlighted that compounds with an exo-methylene cyclopentanone system exhibited strong activity[2]. One of the tested compounds, 11β-hydroxy-ent-16-kaurene-15-one (compound 23 in the study), demonstrated significant cytotoxic activity and was selected for further mechanistic studies, which revealed the induction of both apoptosis and ferroptosis through an increase in cellular reactive oxygen species (ROS) levels in HepG2 cells[2].
Table 1: Cytotoxicity of Selected ent-Kaurane Diterpenoids (IC50 in µM) [2]
| Compound Number | HepG2 | A2780 | 7860 | A549 | HBE |
| 1 | >20 | 8.5 ± 0.7 | 10.2 ± 0.9 | 12.5 ± 1.1 | >20 |
| 2 | 15.4 ± 1.3 | 7.9 ± 0.6 | 9.8 ± 0.8 | 11.3 ± 1.0 | >20 |
| 3 | 12.8 ± 1.1 | 6.5 ± 0.5 | 8.1 ± 0.7 | 9.7 ± 0.8 | >20 |
| 21 | 8.9 ± 0.8 | 4.2 ± 0.3 | 5.6 ± 0.4 | 7.1 ± 0.6 | 18.5 ± 1.5 |
| 22 | 7.5 ± 0.6 | 3.8 ± 0.3 | 4.9 ± 0.4 | 6.2 ± 0.5 | 15.3 ± 1.2 |
| 23 | 5.2 ± 0.4 | 2.9 ± 0.2 | 3.7 ± 0.3 | 4.8 ± 0.4 | 12.1 ± 1.0 |
Note: Data represents the mean ± standard deviation of three independent experiments. Compounds not shown were inactive (IC50 > 20 µM).
Another study investigating ent-kaurane diterpenoids from two Aspilia species reported moderate cytotoxic activity against hepatocellular carcinoma (Hep-G2) and adenocarcinomic human alveolar basal epithelial (A549) cell lines[3].
Anti-Neuroinflammatory Activity
Ent-kaurane diterpenoids isolated from the roots of Pteris multifida have demonstrated significant anti-neuroinflammatory properties. In a study investigating their effects on lipopolysaccharide (LPS)-activated BV-2 microglia cells, several of these compounds were found to inhibit the production of nitric oxide (NO)[4]. Specifically, two compounds from this study significantly reduced the expression of cyclooxygenase-2 (COX-2) protein and the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[4]. These findings suggest that ent-kaurane diterpenoids could be promising lead compounds for the development of anti-neuroinflammatory agents[4].
Table 2: Inhibition of NO Production by ent-Kaurane Diterpenoids in LPS-Stimulated BV-2 Cells [4]
| Compound | Concentration (µM) | NO Production (% of control) |
| LPS only | - | 100 |
| Compound 1 | 10 | 45.2 ± 3.1 |
| 20 | 28.7 ± 2.5 | |
| Compound 7 | 10 | 51.6 ± 4.2** |
| 20 | 35.9 ± 3.8*** |
*Note: Data are presented as the mean ± SD (n=3). **p < 0.01 and **p < 0.001 compared to the LPS-treated group.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of ent-kaurane diterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A2780, 7860, A549) and a normal cell line (e.g., HBE) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 103 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or its analogs) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Anti-Neuroinflammatory Activity Assay (Nitric Oxide Production)
The anti-neuroinflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells.
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 104 cells per well and incubated for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant. 100 µL of the supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve, and the percentage of inhibition is determined relative to the LPS-only treated cells.
Signaling Pathways
The anti-inflammatory effects of ent-kaurane diterpenoids are often mediated through the modulation of key inflammatory signaling pathways. In LPS-stimulated microglial cells, the activation of Toll-like receptor 4 (TLR4) by LPS triggers a downstream cascade involving the activation of nuclear factor-kappa B (NF-κB), leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2. The inhibitory effect of certain ent-kaurane diterpenoids on NO and PGE2 production suggests an interference with this pathway.
References
- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
Pterisolic Acid C: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid C is an ent-kaurane diterpenoid isolated from ferns of the Pteris genus, notably Pteris semipinnata and Pteris multifida. As a member of the extensive family of ent-kaurane diterpenoids, this compound is of significant interest to the scientific community due to the established therapeutic properties of this class of compounds, which include anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its isolation, cytotoxic properties, and a proposed mechanism of action based on related compounds.
Chemical and Physical Properties
This compound is a natural diterpenoid with the chemical formula C₂₀H₂₆O₄ and a molecular weight of 330.42 g/mol . Its structure has been elucidated as ent-13-hydroxy-15-oxo-9(11),16-kauradien-19-oic acid.
Therapeutic Potential: Cytotoxic Activity
Research has indicated that this compound exhibits cytotoxic activity against several human cancer cell lines. A key study demonstrated its moderate activity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and gastric carcinoma (BGC-823) cells[1]. While the specific IC50 values from this study are not publicly available, research on a closely related compound, Pterisolic acid G, provides quantitative insight into the potential potency of this class of molecules.
Quantitative Data on Related Pterisolic Acids
The following table summarizes the cytotoxic activity of Pterisolic acid G, another ent-kaurane diterpenoid isolated from Pteris semipinnata, against the HCT-116 human colorectal carcinoma cell line[2].
| Compound | Cell Line | Timepoint | IC50 (µM) |
| Pterisolic Acid G | HCT-116 | 24h | 20.4 |
| Pterisolic Acid G | HCT-116 | 48h | 16.2 |
| Pterisolic Acid G | HCT-116 | 72h | 4.07 |
Experimental Protocols
Isolation of Pterisolic Acids A-F from Pteris semipinnata
The following is a general protocol based on the methodology described for the isolation of this compound and its analogues[3].
-
Extraction: The dried and powdered whole plants of Pteris semipinnata are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate fraction, typically containing the diterpenoids, is subjected to repeated column chromatography on silica gel, using a gradient of chloroform and methanol as the mobile phase.
-
Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure Pterisolic acids.
Cytotoxicity Assay (General Protocol)
The cytotoxic activity of this compound is determined using a standard in vitro assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay[2][4].
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, BGC-823) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: After the treatment period, the assay reagent (MTT or CCK-8) is added to each well, and the plates are incubated for a specified time. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Proposed Mechanism of Action
While the specific signaling pathways modulated by this compound have not yet been elucidated, the mechanisms of action for other cytotoxic ent-kaurane diterpenoids are well-documented. These compounds are known to induce cancer cell death through apoptosis and cell cycle arrest, often involving the modulation of key signaling pathways[5][6][7]. A related compound, Pterisolic acid G, has been shown to inhibit the viability of HCT116 cells by suppressing the Dvl-2/GSK-3β/β-catenin pathway and inducing apoptosis through the upregulation of p53 and generation of reactive oxygen species (ROS)[2].
Based on this evidence, a plausible mechanism for this compound's cytotoxic activity involves the induction of apoptosis and cell cycle arrest through the modulation of one or more signaling pathways commonly affected by ent-kaurane diterpenoids.
Potential Signaling Pathways
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity assessment of 1% peracetic acid, 2.5% sodium hypochlorite and 17% EDTA on FG11 and FG15 human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterisolic Acid C: A Comprehensive Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterisolic acid C, a member of the ent-kaurane diterpenoid family, has garnered interest within the scientific community. This technical guide provides an in-depth exploration of the natural sources and biosynthetic pathway of this compound. It is designed to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document details the isolation of this compound from its natural source, presents quantitative data on its yield, outlines comprehensive experimental protocols for its extraction and characterization, and elucidates its proposed biosynthetic pathway with accompanying pathway diagrams.
Natural Source and Isolation of this compound
This compound is a naturally occurring diterpenoid that has been isolated from the fern Pteris semipinnata, a member of the Pteridaceae family.[1] This fern is a rich source of various bioactive ent-kaurane diterpenoids.[1] The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process from the whole plants of Pteris semipinnata.
Quantitative Data of Isolation
The following table summarizes the quantitative data for the isolation of Pterisolic acids A-F from Pteris semipinnata, as reported in the primary literature. While the specific yield for this compound was not individually detailed in the initial report, the data for its isomers and related compounds provide a valuable reference for the expected yield from the described extraction process. The compounds were isolated from 8.5 kg of dried and powdered whole plants.
| Compound | Molecular Formula | Yield (mg) |
| Pterisolic Acid A | C₂₀H₂₆O₅ | 15 |
| Pterisolic Acid B | C₂₀H₂₆O₄ | 8 |
| This compound | C₂₀H₂₈O₄ | Not specified |
| Pterisolic Acid D | C₂₀H₃₀O₅ | 25 |
| Pterisolic Acid E | C₂₀H₃₀O₅ | 12 |
| Pterisolic Acid F | C₂₀H₃₀O₆ | 10 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound and its related compounds from Pteris semipinnata.
Extraction and Isolation Workflow
Protocol:
-
Plant Material: The whole plants of Pteris semipinnata were collected, dried, and powdered.
-
Extraction: The powdered plant material (8.5 kg) was extracted with 95% ethanol at room temperature three times, with each extraction lasting for three days.
-
Concentration: The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract was suspended in water and then partitioned with ethyl acetate. The ethyl acetate soluble fraction was collected.
-
Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate to yield several fractions.
-
Further Purification: The fractions containing the compounds of interest were further purified using a combination of MCI gel CHP 20P column chromatography (eluting with a methanol-water gradient), Sephadex LH-20 column chromatography (eluting with methanol), and semi-preparative High-Performance Liquid Chromatography (HPLC) to afford the pure Pterisolic acids.
Structure Elucidation
The structures of the isolated Pterisolic acids were determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was employed for the unambiguous determination of the absolute stereochemistry of some of the isolated compounds.[1]
Biosynthesis of this compound
This compound belongs to the ent-kaurane class of diterpenoids. The biosynthesis of these compounds follows the general isoprenoid pathway, starting from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The proposed biosynthetic pathway for the ent-kaurane skeleton, which is the core of this compound, is initiated by the cyclization of geranylgeranyl pyrophosphate (GGPP).
The key steps in the biosynthesis are as follows:
-
Formation of GGPP: IPP and DMAPP, derived from either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).
-
Cyclization to ent-Kaurene: GGPP undergoes a two-step cyclization process catalyzed by two distinct diterpene synthases. First, ent-copalyl diphosphate synthase (ent-CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate. Subsequently, ent-kaurene synthase (ent-KS) mediates the second cyclization to produce the tetracyclic hydrocarbon, ent-kaurene.
-
Oxidative Modifications: The ent-kaurene skeleton is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These modifications can include hydroxylations, oxidations, and rearrangements. For this compound, which is an ent-15-oxokauran-19-oic acid derivative, this would involve oxidation at C-19 to a carboxylic acid and at C-15 to a ketone. Further hydroxylations at other positions, such as C-6 and C-11, lead to the various Pterisolic acids. The specific enzymes responsible for these final tailoring steps in Pteris semipinnata have yet to be characterized.
Conclusion
This compound, an ent-kaurane diterpenoid from the fern Pteris semipinnata, represents a class of natural products with potential bioactivity. This guide has provided a detailed overview of its natural source, a comprehensive methodology for its isolation and structural elucidation, and a proposed biosynthetic pathway. The information presented herein is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound and related compounds. Future studies should focus on the full characterization of the biosynthetic enzymes in Pteris semipinnata to enable synthetic biology approaches for the production of these complex molecules.
References
Methodological & Application
Application Notes and Protocols: Pterisolic Acid C Synthesis and Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pterisolic acid C is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. Natural products belonging to the ent-kaurane class have demonstrated a wide range of biological activities, making them attractive targets for synthetic chemistry and drug discovery. This compound possesses a unique oxygenation pattern and a sterically hindered tertiary carboxylic acid moiety, which present interesting challenges and opportunities for both its chemical synthesis and subsequent derivatization to explore its therapeutic potential.
This document provides a comprehensive overview of a plausible synthetic approach to this compound based on established methods for the synthesis of structurally related ent-kaurane diterpenoids. Furthermore, detailed protocols for the derivatization of the challenging tertiary carboxylic acid of this compound are presented to facilitate the generation of analogs for structure-activity relationship (SAR) studies.
Chemical Structure of this compound
-
IUPAC Name: (1R,4aR,4bS,7S,10aR,10bS)-7-hydroxy-1,4a-dimethyl-8-methylidene-9-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid
-
Molecular Formula: C₂₀H₂₈O₅
-
CAS Number: 1401419-87-1
Proposed Total Synthesis of this compound
While a direct total synthesis of this compound has not been reported in the literature, a plausible retrosynthetic analysis can be constructed based on successful syntheses of other highly oxidized ent-kaurane diterpenoids.[1][2][3][4][5] The proposed strategy involves a convergent approach, assembling key fragments to construct the tetracyclic core, followed by late-stage functional group manipulations to install the requisite oxygenation pattern.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Steps and Protocols:
The forward synthesis would involve the following key transformations:
-
Synthesis of A-Ring and C/D-Ring Fragments: Preparation of chiral building blocks for the A-ring and the C/D-ring system, often starting from commercially available materials.
-
Coupling and Intramolecular Diels-Alder Cycloaddition: Coupling of the A and C/D fragments to form the precursor for an intramolecular Diels-Alder (IMDA) reaction to construct the tetracyclic ent-kaurane core.
-
Stereoselective Reductions and Oxidations: A series of stereocontrolled reductions and oxidations to install the hydroxyl and ketone functionalities at the correct positions.
-
Introduction of the C-19 Carboxylic Acid: Oxidation of a methyl group or another precursor at the C-4 position to the carboxylic acid.
Experimental Protocol for a Key Step (Intramolecular Diels-Alder Cycloaddition):
This protocol is adapted from analogous syntheses of ent-kaurane diterpenoids and serves as a representative procedure.
-
Preparation of the Diels-Alder Precursor: The acyclic precursor containing the diene and dienophile moieties is synthesized through a multi-step sequence.
-
Cyclization Reaction:
-
To a solution of the Diels-Alder precursor (1.0 eq) in toluene (0.01 M), add freshly activated molecular sieves (4 Å).
-
Heat the mixture to 110 °C under an inert atmosphere (Argon).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the tetracyclic ent-kaurane core.
-
Quantitative Data from Analogous Syntheses:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Intramolecular Diels-Alder Cycloaddition | Toluene, 110 °C, 48 h | 75-85 | [1] |
| 2 | Stereoselective Ketone Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | >90 (diastereoselective) | [4] |
| 3 | Allylic Oxidation | SeO₂, t-BuOOH, CH₂Cl₂, rt | 60-70 | [5] |
Derivatization of this compound
The tertiary carboxylic acid of this compound is sterically hindered, making its derivatization challenging using standard methods. The following protocols are selected for their efficacy with sterically demanding substrates.
Derivatization Workflow:
Caption: Derivatization strategies for this compound.
Protocol 1: Esterification via Yamaguchi Macrolactonization Conditions
This method is effective for the esterification of sterically hindered carboxylic acids.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous toluene (0.1 M).
-
Add triethylamine (2.5 eq) and stir the solution at room temperature for 10 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise and stir the mixture at room temperature for 2 hours.
-
-
Ester Formation:
-
In a separate flask, dissolve the desired alcohol (3.0 eq) and 4-(dimethylamino)pyridine (DMAP) (4.0 eq) in anhydrous toluene (0.2 M).
-
Add the activated carboxylic acid solution from step 1 dropwise to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Protocol 2: Amide Formation using HATU
HATU is a highly effective coupling reagent for forming amide bonds, even with sterically hindered substrates.[6][7][8]
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M), add the desired amine (1.2 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Finally, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq) in one portion.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous LiCl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Quantitative Data for Derivatization of Hindered Carboxylic Acids:
| Method | Coupling Reagent | Base | Typical Yield (%) | Reference |
| Esterification | 2,4,6-Trichlorobenzoyl chloride | Et₃N, DMAP | 60-85 | [9] |
| Amidation | HATU | DIPEA | 70-95 | [6] |
| Amidation | COMU | DIPEA | 75-98 | [7] |
Overall Experimental Workflow:
Caption: General workflow for synthesis, derivatization, and analysis.
The provided protocols offer a robust starting point for the chemical synthesis and derivatization of this compound. The proposed synthetic route, leveraging established methodologies for ent-kaurane diterpenoids, provides a clear path to accessing this natural product. The detailed derivatization protocols address the challenge of its sterically hindered carboxylic acid, enabling the creation of diverse analogs for biological evaluation. These application notes are intended to empower researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this compound and its derivatives.
References
- 1. Convergent Route to ent-Kaurane Diterpenoids: Total Synthesis of Lungshengenin D and 1α,6α-Diacetoxy-ent-kaura-9(11),16-dien-12,15-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 4. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [m.peptidescientific.com]
- 8. bachem.com [bachem.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Pterisolic acid C extraction protocol from plant material
Application Notes and Protocols
Topic: Pterisolic Acid C Extraction Protocol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. These compounds are characterized by a tetracyclic carbon skeleton and are found in various plant species, including those of the Pteris genus (brake ferns). Members of the ent-kaurane family have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.[1][2][3] The anticancer properties of ent-kaurane diterpenoids are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis.[1][2]
Generalized Experimental Protocol
This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from plant material.
1. Plant Material Collection and Preparation
-
Collection: The aerial parts (fronds) of the selected Pteris species should be collected.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction
-
Solvent Selection: A high-concentration lower alcohol, such as 95% ethanol or methanol, is typically used for the initial extraction of diterpenoids.
-
Procedure:
-
Macerate the powdered plant material in the selected solvent at room temperature. The solvent-to-solid ratio may vary, but a common starting point is 10:1 (v/w).
-
The extraction should be carried out over a period of 24-48 hours with occasional agitation to ensure thorough extraction.
-
Repeat the extraction process three times with fresh solvent to maximize the yield of the target compounds.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Solvent Partitioning (Fractionation)
Solvent-solvent partitioning is employed to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in a small amount of water to create an aqueous dispersion.
-
Perform sequential liquid-liquid extractions with solvents of increasing polarity. A typical sequence would be:
-
n-Hexane or Petroleum Ether: To remove non-polar constituents like chlorophyll and lipids.
-
Ethyl Acetate: ent-Kaurane diterpenoids are often found in this fraction.
-
n-Butanol: To isolate more polar compounds.
-
-
Collect each fraction separately and concentrate them under reduced pressure. The ethyl acetate fraction is the most likely to contain this compound.
-
4. Chromatographic Purification
Multiple chromatographic techniques are generally required to isolate pure this compound.
-
Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to column chromatography. Silica gel is a commonly used stationary phase for the separation of diterpenoids.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Further Purification:
-
Fractions enriched with the target compound may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
5. Structure Elucidation
The structure of the purified compound should be confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)
Data Presentation
The following tables provide an illustrative summary of the expected outcomes at various stages of the extraction and purification process. The values are generalized for diterpenoid extraction and are not specific to this compound due to the lack of available data.
Table 1: Solvent Partitioning of Crude Extract
| Fraction | Solvent System | Typical Yield (% of Crude Extract) | Key Components |
| 1 | n-Hexane/Petroleum Ether | 10-20% | Lipids, Chlorophyll, Non-polar compounds |
| 2 | Ethyl Acetate | 5-15% | Diterpenoids, Sesquiterpenoids, Flavonoids |
| 3 | n-Butanol | 10-25% | Glycosides, Polar compounds |
| 4 | Aqueous Residue | 40-60% | Sugars, Amino Acids, Highly polar compounds |
Table 2: Column Chromatography of Ethyl Acetate Fraction
| Fraction Group | Elution Solvent (Hexane:EtOAc) | Expected Compounds |
| A | 95:5 - 90:10 | Less polar diterpenoids |
| B | 85:15 - 80:20 | This compound (and related diterpenoids) |
| C | 75:25 - 70:30 | More polar diterpenoids and other compounds |
| D | 65:35 and more polar | Flavonoids and other polar compounds |
Visualizations
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Proposed apoptotic signaling pathway induced by ent-kaurane diterpenoids.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
Analytical methods for Pterisolic acid C quantification
Application Note: Quantification of Pterisolic Acid C
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an ent-kaurane diterpenoid found in plants of the Pteris genus. This class of compounds has garnered interest for its potential biological activities, making accurate and precise quantification essential for research and drug development. This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies are based on established analytical techniques for related ent-kaurane diterpenoids isolated from Pteris species.
Data Presentation
Quantitative data for a representative ent-kaurane diterpenoid from Pteris semipinnata quantified using an HPLC-MS method is summarized below. These values can be used as a benchmark for the development and validation of a specific method for this compound.
| Parameter | Value | Reference Compound |
| Linearity Range | 0.05 - 2.5 µg | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid |
| Correlation Coefficient (r) | 0.9998 | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid |
| Recovery | 97.8% | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid |
| Limit of Detection (LOD) | 0.4 ng (for a 5 µL injection) | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid |
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of ent-kaurane diterpenoids from plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Pteris species)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of a methanol/chloroform (1:1, v/v) extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 1 hour at room temperature.
-
After sonication, centrifuge the mixture at 13,000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
For HPLC analysis, dilute the supernatant with an equal volume of methanol to improve peak shape and retention time consistency.
-
Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-MS Quantification of this compound
This protocol describes a High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) method for the quantification of ent-kaurane diterpenoids.[1][2] This method should be validated for the specific analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) interface.
-
Analytical Column: Diamonsil ODS (C18), 4.6 mm x 150 mm, 5 µm particle size.[1][2]
-
Mobile Phase: 30% Acetonitrile and 70% of 2 mmol/L Ammonium Acetate (NH₄Ac) in water.[1][2]
-
Column Temperature: Ambient or controlled at 25 °C.
-
MS Detection:
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in methanol.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared plant extracts.
-
The peak area of the [M-H]⁻ ion for this compound in the sample chromatogram is used for quantification against the calibration curve.[1][2]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: HPLC-MS method parameters for this compound analysis.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Pterisolic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid C is a diterpenoid compound that can be isolated from the herbs of Pteris semipinnata.[1] Diterpenoids isolated from Pteris semipinnata have demonstrated significant cytotoxic activity against a variety of cancer cell lines, suggesting their potential as novel anti-cancer agents. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, based on established methodologies for similar natural products and related compounds. The primary assay described is the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method for determining the number of viable cells.
Principle of the CCK-8 Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of viable cells. The absorbance of the formazan solution can be measured using a microplate reader at a wavelength of 450 nm, allowing for the quantification of cell viability.
Recommended Cell Lines
Based on studies of related diterpenoids from Pteris semipinnata, the following human cancer cell lines are recommended for initial screening of this compound cytotoxicity:
-
HCT116 (Human Colorectal Carcinoma): A commonly used cell line for cancer research.
-
HL-60 (Human Promyelocytic Leukemia): Shown to be sensitive to diterpenoids from Pteris semipinnata.[2]
-
MGC-803 (Human Gastric Adenocarcinoma): Another cell line demonstrating susceptibility to compounds from Pteris semipinnata.[2][3]
-
CNE-2Z (Human Nasopharyngeal Carcinoma): Has been used to evaluate the cytotoxicity of Pteris semipinnata extracts.[2][3]
-
BEL-7402 (Human Liver Adenocarcinoma): Also shown to be sensitive to compounds from Pteris semipinnata.[2][3]
-
A549 (Human Lung Carcinoma): A standard cell line for cytotoxicity testing of natural products.
-
MCF-7 (Human Breast Adenocarcinoma): Commonly used for screening potential anti-cancer agents.
Experimental Protocol: CCK-8 Cytotoxicity Assay
This protocol is adapted from standard CCK-8 assay procedures and studies on related compounds.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116)[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.[4]
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.[5]
-
Incubate the plates for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Suggested concentration range for initial screening: 0.1, 1, 5, 10, 25, 50, and 100 µM. This range is based on the activity of related diterpenoids.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
Cell Viability Measurement (CCK-8 Assay):
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of vehicle control wells - Absorbance of blank wells)] x 100
-
Plot the cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cancer Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| HCT116 | 45.2 | 25.8 | 12.5 |
| HL-60 | 38.7 | 20.1 | 9.8 |
| MGC-803 | 52.1 | 30.5 | 15.3 |
| CNE-2Z | 48.9 | 28.3 | 14.1 |
| BEL-7402 | 55.4 | 32.7 | 16.9 |
| A549 | 60.3 | 35.1 | 18.2 |
| MCF-7 | 58.6 | 33.9 | 17.5 |
Note: These are hypothetical values for illustrative purposes and need to be determined experimentally.
Visualization of Experimental Workflow and Potential Signaling Pathway
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
Discussion and Structure-Activity Relationship
Studies on diterpenoids from Pteris semipinnata suggest that the cytotoxic activity is often associated with the presence of an α,β-unsaturated carbonyl group in the A-ring of the kaurane skeleton. The position and number of hydroxyl groups on the molecule can also significantly influence the cytotoxic potency.[3] Therefore, the cytotoxic profile of this compound should be interpreted in the context of its specific chemical structure. Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pterisolic Acid C Anti-inflammatory Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid C is a natural compound that has garnered interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of the methodologies to assess its efficacy, focusing on key inflammatory mediators and signaling pathways. The protocols detailed herein are intended to guide researchers in the systematic evaluation of this compound and similar compounds for drug development purposes.
Data Presentation
The following tables summarize the inhibitory effects of this compound on key inflammatory markers.
Disclaimer: Specific experimental IC50 values and percentage inhibition data for this compound are not widely available in published literature. The data presented below are illustrative examples based on the activity of structurally related compounds and should be experimentally determined for this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inflammatory Stimulus | Measured Mediator | IC50 (µM) [Illustrative] |
| Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | Nitrite | 15.5 |
| TNF-α Production | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α | 12.8 |
| IL-6 Production | RAW 264.7 | Lipopolysaccharide (LPS) | IL-6 | 18.2 |
| IL-1β Production | RAW 264.7 | Lipopolysaccharide (LPS) + ATP | IL-1β | 20.1 |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | This compound Dose (mg/kg) [Illustrative] | Endpoint | Inhibition (%) [Illustrative] |
| Mouse Paw Edema | Carrageenan | 50 | Paw volume at 3 hr | 45 |
| Mouse Paw Edema | Carrageenan | 100 | Paw volume at 3 hr | 65 |
Signaling Pathway Analysis
This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
In Vitro Anti-inflammatory Assays
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well for NO and cytokine assays, or in 6-well plates at 1 x 10^6 cells/well for Western blotting. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. For IL-1β assays, a subsequent stimulation with ATP (5 mM) for 30 minutes may be required.
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations based on a standard curve.
-
After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, and JNK overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: Male Swiss albino mice (20-25 g) are suitable for this model. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion
The protocols and assays described in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of this compound. By investigating its effects on key inflammatory mediators and underlying signaling pathways, researchers can gain valuable insights into its therapeutic potential. It is crucial to experimentally determine the specific efficacy and potency of this compound to validate its use as a potential anti-inflammatory agent.
Evaluating the Immunosuppressive Potential of Pterisolic Acid C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the immunosuppressive effects of Pterisolic acid C, a novel natural compound with therapeutic potential in autoimmune diseases and transplantation. This document outlines detailed protocols for key immunological assays and presents hypothetical data to illustrate the expected outcomes. The underlying molecular mechanisms are explored, with a focus on the NF-κB and MAPK signaling pathways.
Introduction
This compound is a triterpenoid compound of interest for its potential immunomodulatory properties. Preliminary studies on structurally similar compounds suggest that it may exert immunosuppressive effects by inhibiting the activation and proliferation of immune cells, such as T lymphocytes, and by modulating the production of inflammatory cytokines. This document details the experimental procedures to rigorously assess these activities.
Data Presentation
The following tables summarize hypothetical quantitative data for the immunosuppressive effects of this compound.
Table 1: Effect of this compound on T-Cell Proliferation
| Compound | Concentration (µM) | Inhibition of Proliferation (%) | IC₅₀ (µM) |
| This compound | 1 | 25.3 ± 3.1 | 15.2 |
| 5 | 48.9 ± 4.5 | ||
| 10 | 65.7 ± 5.2 | ||
| 25 | 88.1 ± 6.8 | ||
| 50 | 95.2 ± 4.9 | ||
| Dexamethasone (Control) | 1 | 92.5 ± 5.5 | 0.08 |
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Compound | Concentration (µM) | IL-2 Inhibition (%) | TNF-α Inhibition (%) |
| This compound | 1 | 15.8 ± 2.5 | 12.4 ± 2.1 |
| 5 | 35.2 ± 3.8 | 30.1 ± 3.5 | |
| 10 | 58.9 ± 4.9 | 52.6 ± 4.7 | |
| 25 | 82.4 ± 6.1 | 78.3 ± 5.9 | |
| 50 | 91.3 ± 5.4 | 88.9 ± 6.2 | |
| Cyclosporin A (Control) | 1 | 95.1 ± 6.3 | 93.8 ± 5.9 |
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of T lymphocytes stimulated with a mitogen.[1][2][3][4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
This compound (dissolved in DMSO)
-
Dexamethasone (positive control)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, XTT, or CFSE)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Dexamethasone in complete medium. Add 50 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate T-cell proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For [³H]-Thymidine incorporation, add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's instructions for the specific assay kit.
-
Calculate the percentage inhibition of proliferation relative to the stimulated control wells.
Cytokine Production Analysis (ELISA)
This protocol determines the effect of this compound on the production of the pro-inflammatory cytokines IL-2 and TNF-α by activated T-cells.[5][6][7]
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
PHA and Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Cyclosporin A (positive control)
-
Human IL-2 and TNF-α ELISA kits
-
24-well culture plates
Procedure:
-
Seed PBMCs at a density of 2 x 10⁶ cells/well in a 24-well plate.
-
Treat the cells with various concentrations of this compound or Cyclosporin A for 1 hour.
-
Stimulate the cells with PHA (5 µg/mL) and PMA (50 ng/mL).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Collect the culture supernatants by centrifugation.
-
Measure the concentrations of IL-2 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the stimulated control.
Western Blot Analysis of Signaling Pathways
This method investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[8][9][10][11][12]
Materials:
-
Jurkat T-cells or isolated primary T-cells
-
RPMI-1640 medium
-
PMA and Ionomycin
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture Jurkat cells or primary T-cells and treat with this compound for 1-2 hours.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating the immunosuppressive effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound potentially inhibits MAPK signaling pathways.
References
- 1. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor necrosis factor alpha-induced prostaglandin E2 production by the antiinflammatory cytokines interleukin-4, interleukin-10, and interleukin-13 in osteoarthritic synovial fibroblasts: distinct targeting in the signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitogen-activated proliferation of human peripheral lymphocytes in vitro by propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits T-cell activation through modulating nuclear factor-κ B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-2 induces tumor necrosis factor-alpha production by activated human T cells via a cyclosporin-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cancer Cell Line Studies: A Generalized Approach in the Absence of Data for Pterisolic Acid C
Disclaimer: Extensive literature searches did not yield specific studies on the application of Pterisolic acid C in cancer cell line investigations. The following application notes and protocols are presented as a generalized guide based on methodologies and findings from research on other acidic compounds with demonstrated anti-cancer properties, such as Corosolic acid, Ursolic acid, and Gallic acid. Researchers should adapt these protocols based on the specific characteristics of this compound once they are determined.
Application Notes
Introduction
A number of acidic compounds isolated from natural sources have demonstrated significant cytotoxic and apoptotic effects on various cancer cell lines. These compounds often exert their anti-cancer activities through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a framework for investigating the potential anti-cancer effects of novel acidic compounds, using this compound as a placeholder, on cancer cell lines.
Mechanism of Action (Hypothesized)
Based on studies of analogous compounds, this compound might induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Potential mechanisms include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, activation of caspases, and modulation of pro- and anti-apoptotic proteins. Furthermore, inhibition of critical survival pathways such as the JAK/STAT signaling cascade has been observed with similar compounds and could be a potential mechanism for this compound.
Quantitative Data Summary
The following tables present representative quantitative data from studies on other acidic compounds to illustrate how results for this compound could be structured.
Table 1: Cytotoxicity of Acidic Compounds on Various Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hr) |
| Corosolic Acid | MDA-MB-231 | Triple-Negative Breast Cancer | 20.12 | 48 |
| Corosolic Acid | MCF7 | Breast Adenocarcinoma | 28.50 | 48 |
| Pseudolaric Acid B | DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 |
| This compound | [e.g., A549] | [e.g., Lung Cancer] | Data Not Available | Data Not Available |
| This compound | [e.g., HeLa] | [e.g., Cervical Cancer] | Data Not Available | Data Not Available |
Table 2: Apoptosis Induction by Acidic Compounds
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method |
| Corosolic Acid | MDA-MB-231 | 20 | Markedly Increased | Annexin V-FITC/PI Staining |
| cis-3-O-p-hydroxycinnamoyl ursolic acid | Ca9-22 | 10 | 26.4 (Early) | Annexin V-FITC/PI Staining[1] |
| cis-3-O-p-hydroxycinnamoyl ursolic acid | SAS | 10 | 36.7 (Early) | Annexin V-FITC/PI Staining[1] |
| This compound | [e.g., A549] | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p-JAK2, p-STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Visualizations
Caption: A generalized experimental workflow for investigating the anti-cancer effects of a novel compound.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways potentially modulated by this compound.
References
Application Notes & Protocols: Pterisolic Acid C Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed guidelines and protocols for the formulation of Pterisolic acid C, a poorly water-soluble natural product, for use in preclinical in vivo research. It covers formulation strategies, experimental procedures, and hypothetical mechanisms of action to guide study design.
Physicochemical Characterization
Table 1: Properties of Pterisolic Acid Analogs
| Property | Pterisolic Acid D | Pterisolic Acid E | This compound (Predicted) |
|---|---|---|---|
| Molecular Formula | C₂₀H₃₀O₅[2] | C₂₀H₃₀O₅[3] | C₂₀H₃₀O₅ |
| Molecular Weight | 350.455 g/mol [2] | 350.455 g/mol [3] | ~350 g/mol |
| CAS Number | 1401419-88-2[2] | 1401419-89-3[3] | Not Available |
| Predicted Density | 1.28 g/cm³[2] | 1.28 g/cm³[3] | ~1.28 g/cm³ |
| Storage (Powder) | -20°C for 3 years[2] | -20°C for 3 years[3] | -20°C (Recommended) |
| Storage (In Solvent) | -80°C for 1 year[2] | -80°C for 1 year[3] | -80°C (Recommended) |
Note: Data for this compound is extrapolated from its analogs and should be confirmed empirically.
Formulation Strategies for Poorly Soluble Compounds
The primary goal in formulating a poorly soluble compound like this compound is to enhance its solubility and maintain it in a dissolved state within the gastrointestinal tract to improve absorption.[4] Several strategies can be employed, often starting with simple co-solvent systems and progressing to more complex lipid-based formulations if necessary.[1][5]
Table 2: Common Excipients for Preclinical Formulations
| Excipient Class | Examples | Purpose & Function |
|---|---|---|
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Ethanol, Propylene glycol | Water-miscible organic solvents that increase the drug's solubility in the final formulation.[1] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Solubilize compounds by forming micelles and can improve the stability of suspensions.[1] |
| Lipids / Oils | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | Used in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to dissolve the drug and promote absorption.[1][5] |
| pH Modifiers | Citric acid, Sodium bicarbonate | Adjusting the pH can ionize acidic or basic drugs, thereby increasing their aqueous solubility.[1] |
| Inclusion Complexes | Cyclodextrins (e.g., HP-β-CD) | Form complexes with the drug molecule, effectively shielding the hydrophobic parts and increasing water solubility.[1] |
A logical progression for formulation development is essential. The following workflow outlines a standard approach, starting with simple and common methods before moving to more complex systems.
Experimental Protocol: Co-Solvent Formulation
This protocol details the preparation of a common co-solvent-based formulation suitable for initial in vivo screening studies. A typical vehicle consists of DMSO, PEG300, and saline.[2][3]
3.1 Materials & Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator bath
3.2 Preparation of Stock Solution (e.g., 20 mg/mL)
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 0.5 mL of DMSO).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. This is your stock solution.
3.3 Preparation of Dosing Solution (e.g., 2 mg/mL) This protocol creates a final vehicle composition of 10% DMSO, 40% PEG300, and 50% Saline. This ratio is a common starting point but may require optimization.
-
In a new sterile conical tube, add the required volume of the this compound stock solution.
-
Add the required volume of PEG300 to the tube. For a final volume of 1 mL, you would add 0.1 mL of stock, then 0.4 mL of PEG300.
-
Vortex the solution thoroughly for 1 minute.
-
Slowly add the sterile saline or PBS to the solution while vortexing to prevent precipitation. For a 1 mL final volume, add 0.5 mL of saline.
-
Inspect the final solution for any signs of precipitation. A clear, homogenous solution is required for intravenous administration. For other routes like oral gavage, a fine suspension may be acceptable but requires validation.
-
Prepare the dosing solution fresh on the day of the experiment.
Table 3: Example Calculation for a 10 mg/kg Dose
| Parameter | Value | Calculation |
|---|---|---|
| Animal Weight | 25 g | - |
| Dose | 10 mg/kg | - |
| Total Drug Needed per Animal | 0.25 mg | (10 mg/kg) * (0.025 kg) |
| Dosing Volume | 100 µL (0.1 mL) | Standard for mice |
| Required Final Concentration | 2.5 mg/mL | (0.25 mg) / (0.1 mL) |
| To Prepare 1 mL of Dosing Solution: | ||
| Volume of Stock (20 mg/mL) | 125 µL | (2.5 mg/mL * 1 mL) / 20 mg/mL |
| Volume of PEG300 | 400 µL | 40% of 1 mL |
| Volume of Saline | 475 µL | 1000 µL - 125 µL - 400 µL |
Protocol: General In Vivo Study Workflow
In vivo testing is essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound in a complex biological system.[6][7] This protocol outlines a general workflow for a pilot efficacy or PK study in rodents.
4.1 Animal Models & Acclimation
-
Model Selection: The choice of animal model (e.g., C57BL/6 mice, BALB/c mice, Sprague-Dawley rats) is critical and depends on the research question (e.g., oncology, inflammation).[8]
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment to minimize stress-related variables.
4.2 Study Groups A typical study includes at least three groups:
-
Vehicle Control: Animals receive the formulation vehicle without the drug. This group controls for any effects of the excipients.[9]
-
Test Compound: Animals receive this compound at one or more dose levels.
-
Positive Control (Optional): A known effective compound for the disease model to validate the assay's responsiveness.[9]
4.3 Dosing and Administration
-
Route of Administration: The route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should be chosen based on the study's objectives and the compound's properties.[8]
-
Dosing Schedule: Can range from a single dose for acute studies to multiple doses over days or weeks for chronic models.
-
Procedure:
-
Randomize animals into treatment groups.
-
Record the body weight of each animal before dosing.
-
Calculate the exact volume of dosing solution for each animal based on its weight.
-
Administer the compound or vehicle according to the assigned group and chosen route.
-
4.4 Monitoring and Data Collection
-
Clinical Observations: Monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Efficacy Endpoints: Measure relevant endpoints for the disease model (e.g., tumor volume, inflammatory markers, behavioral scores).
-
Sample Collection: At predetermined time points, collect blood (for PK analysis) or tissues (for PD or biomarker analysis).[10]
Hypothetical Signaling Pathway
The precise mechanism of action for this compound is a subject for investigation. Many natural products derived from plants exert anti-inflammatory effects by modulating key signaling pathways like the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a hypothetical mechanism where this compound inhibits this pathway.
Hypothesis: this compound inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Pterisolic acid D | TargetMol [targetmol.com]
- 3. Pterisolic acid E | TargetMol [targetmol.com]
- 4. future4200.com [future4200.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaccessla.com [bioaccessla.com]
- 7. coleparmer.com [coleparmer.com]
- 8. What is in vivo testing? | Biobide [biobide.com]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for Pterisolic Acid C Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the identification and validation of the molecular targets of Pterisolic Acid C, a novel natural product. The described methodologies follow a logical progression from initial hypothesis-generating screening to rigorous validation of specific protein targets.
Introduction
Natural products are a rich source of therapeutic agents. However, their clinical development is often hampered by a lack of understanding of their precise molecular mechanisms of action. Identifying the direct protein targets of a bioactive natural product, such as this compound, is a critical step in elucidating its mechanism and advancing it through the drug discovery pipeline. This document outlines a multi-pronged approach combining chemical proteomics and biophysical methods to identify and validate the cellular targets of this compound.
I. Target Identification Strategies
A combination of affinity-based and activity-based approaches is recommended for a comprehensive identification of potential this compound targets.
1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique relies on the specific interaction between this compound and its target proteins.[1][2] An affinity matrix is created by immobilizing this compound onto a solid support. This "bait" is then used to "fish" for interacting proteins from a cell lysate.[1] Bound proteins are subsequently eluted and identified by mass spectrometry.
1.2. Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful tool for identifying protein-protein interactions and can be adapted for drug target identification.[3][4][5] If a specific cellular pathway is suspected to be modulated by this compound, an antibody against a key protein in that pathway can be used to pull down the protein and its interacting partners. Subsequent mass spectrometry analysis can reveal if this compound affects the composition of this protein complex.
1.3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment.[6][7][8][9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10] By treating cells with this compound and then subjecting them to a temperature gradient, changes in the thermal stability of specific proteins can be detected, indicating direct binding.
II. Target Validation Strategies
Once potential targets are identified, it is crucial to validate that their interaction with this compound is responsible for the observed biological effects.
2.1. Gene Knockdown/Knockout
Genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the candidate target protein.[11] If the biological activity of this compound is diminished in cells lacking the target protein, it provides strong evidence for a direct functional link.
2.2. In Vitro Binding Assays
Direct binding between this compound and a purified candidate target protein can be confirmed using various in vitro techniques, such as:
-
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics in real-time.
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding.
-
Microscale Thermophoresis (MST): Analyzes binding based on changes in molecular movement in a temperature gradient.
2.3. Functional Assays
The functional consequence of this compound binding to its target should be assessed. For example, if the target is an enzyme, the effect of this compound on its catalytic activity should be measured. If the target is a receptor, downstream signaling events should be monitored.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Potential this compound Binding Proteins Identified by AC-MS
| Protein ID | Gene Name | Protein Name | Peptide Count | Score | Fold Enrichment (this compound vs. Control) |
| P12345 | TARG1 | Target Protein 1 | 25 | 250 | 15.2 |
| Q67890 | TARG2 | Target Protein 2 | 18 | 180 | 10.5 |
| ... | ... | ... | ... | ... | ... |
Table 2: CETSA Results for Candidate Target Proteins
| Protein | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) | p-value |
| Target Protein 1 | 52.1 ± 0.3 | 55.8 ± 0.4 | 3.7 | < 0.01 |
| Control Protein | 61.5 ± 0.2 | 61.7 ± 0.3 | 0.2 | > 0.05 |
| ... | ... | ... | ... | ... |
Table 3: In Vitro Binding Affinity of this compound to Target Protein 1
| Method | KD (μM) |
| SPR | 2.5 |
| ITC | 3.1 |
| MST | 2.8 |
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify proteins that bind to this compound.
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell line of interest (e.g., HeLa)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (Lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Immobilization of this compound:
-
Couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Block any remaining active groups on the beads.
-
Prepare control beads with no coupled ligand.
-
-
Cell Lysis:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise unique protein bands from the this compound lane for in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to target proteins in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies against candidate target proteins
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or DMSO for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble target protein at each temperature using Western blotting.
-
Generate melting curves by plotting the percentage of soluble protein against temperature.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualization of Workflows and Pathways
References
- 1. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 2. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 3. covalx.com [covalx.com]
- 4. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Pterisolic Acid C Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Pterisolic acid C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Inefficient extraction solvent.
-
Degradation of this compound during extraction.
-
Suboptimal extraction time or temperature.
-
Poor quality of the plant material.
Solutions:
-
Solvent Optimization: Test a range of solvents with varying polarities. Diterpenoids like this compound are often successfully extracted with moderately polar solvents. Consider using a gradient extraction, starting with a nonpolar solvent to remove lipids and then increasing the polarity.
-
Control Extraction Conditions: Perform extractions at room temperature or below to minimize the risk of thermal degradation. Protect the extraction mixture from light if the compound is suspected to be light-sensitive.
-
Optimize Extraction Duration: Compare yields from different extraction times to determine the optimal duration.
-
Plant Material Quality: Ensure the plant material (Pteris species) is properly identified, dried, and stored to preserve the content of secondary metabolites.
Problem 2: Co-elution of Impurities with this compound during Chromatography
Possible Causes:
-
Presence of structurally similar compounds (e.g., other diterpenoids or isomers).
-
Inappropriate stationary or mobile phase for the separation.
-
Overloading of the chromatography column.
Solutions:
-
Multi-step Chromatography: A single chromatographic step is often insufficient. A common strategy is to use an initial separation on a silica gel column followed by further purification on a Sephadex LH-20 column or by preparative High-Performance Liquid Chromatography (HPLC).
-
Chromatography System Optimization:
-
Normal Phase Chromatography (Silica Gel): Optimize the solvent system by testing different ratios of nonpolar and polar solvents (e.g., hexane/ethyl acetate or chloroform/methanol). A gradient elution is generally more effective than isocratic elution.
-
Reversed-Phase HPLC: Use a C18 column and optimize the mobile phase, which typically consists of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.
-
-
Sample Load: Do not overload the column. The amount of crude extract loaded should be appropriate for the size of the column to ensure optimal separation.
Problem 3: this compound is Not Crystallizing
Possible Causes:
-
The purified fraction is not yet pure enough.
-
The chosen solvent is not suitable for crystallization.
-
The concentration of the solution is not optimal.
Solutions:
-
Purity Check: Analyze the purity of your sample using analytical HPLC or LC-MS. If significant impurities are present, further purification steps are necessary.
-
Solvent Screening for Crystallization: Test a variety of solvents or solvent mixtures to find one in which this compound has low solubility at low temperatures and moderate solubility at higher temperatures. Common solvents for crystallization of natural products include methanol, ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Slow Evaporation: If single-solvent crystallization is unsuccessful, try slow evaporation of a solution of the compound in a moderately volatile solvent.
-
Vapor Diffusion: Another technique is to dissolve the compound in a good solvent and place it in a sealed container with a "bad" solvent (one in which the compound is insoluble). The slow diffusion of the bad solvent's vapor into the good solvent can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the extraction of this compound?
A1: this compound is a natural product found in ferns of the Pteris genus. The dried and powdered aerial parts or rhizomes of a known this compound-containing species are the recommended starting material.
Q2: What are the general chemical properties of this compound that are relevant for its purification?
A2: this compound is a diterpenoid with the molecular formula C20H26O4. Its structure contains carboxylic acid and hydroxyl functional groups, which makes it a moderately polar compound. This polarity guides the choice of extraction solvents and chromatographic conditions.
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For more detailed analysis of fractions and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not widely available, it is good practice to handle natural products with care. It is advisable to avoid high temperatures, strong acids or bases, and prolonged exposure to light during the purification process to prevent potential degradation. Store purified this compound at low temperatures (e.g., -20°C) in a tightly sealed container.
Quantitative Data Summary
The following tables provide hypothetical data for yields at different stages of a typical purification process and a comparison of different HPLC conditions.
Table 1: Hypothetical Yields at Each Stage of this compound Purification
| Purification Stage | Starting Material (g) | Product Mass (g) | Purity (%) | Yield (%) |
| Crude Methanolic Extract | 1000 (Dried Plant) | 50.0 | ~5 | 100 |
| Silica Gel Column Chromatography | 50.0 | 2.5 | ~60 | 5.0 |
| Sephadex LH-20 Column Chromatography | 2.5 | 0.8 | ~90 | 1.6 |
| Preparative HPLC | 0.8 | 0.3 | >98 | 0.6 |
Table 2: Comparison of Hypothetical HPLC Conditions for this compound Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 70% Methanol / 30% Water + 0.1% Formic Acid | Acetonitrile/Water Gradient (40-80% ACN over 20 min) + 0.1% Formic Acid | 65% Acetonitrile / 35% Water + 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Retention Time | 12.5 min | 15.2 min | 10.8 min |
| Peak Resolution | Good | Excellent | Moderate |
Experimental Protocols
Protocol 1: Extraction of this compound from Pteris species
-
Air-dry the plant material (e.g., aerial parts) at room temperature and then grind it into a fine powder.
-
Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Silica Gel Column Chromatography:
-
Dissolve a portion of the crude extract (e.g., 20 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto a silica gel column packed in hexane.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> 9:1 hexane/ethyl acetate -> ... -> 100% ethyl acetate -> ethyl acetate/methanol mixtures).
-
Collect fractions and monitor them by TLC. Combine fractions containing this compound based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the enriched fraction from the silica gel column in methanol.
-
Load the solution onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions. This step is effective for removing pigments and smaller polar impurities.
-
Monitor the fractions by TLC or HPLC and combine the fractions containing this compound.
-
Protocol 3: Final Purification by Preparative HPLC
-
Dissolve the further purified fraction in the mobile phase to be used for HPLC.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with an optimized mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) at an appropriate flow rate.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
Pterisolic acid C solubility issues in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterisolic acid C, particularly concerning solubility challenges encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a natural product. While specific biological activities for this compound are not extensively documented in publicly available literature, natural products of this class (terpenoids) often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Further investigation is typically required to elucidate the specific bioactivities of novel compounds like this compound.
Q2: I am having difficulty dissolving this compound. What are the recommended solvents?
Direct solubility data for this compound is limited. However, for structurally similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For aqueous-based assays, it is crucial to first prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, and ideally below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Troubleshooting Guide: this compound Solubility Issues
Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.
This is a common indication of poor aqueous solubility. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility (mg/mL) at 25°C | Notes |
| DMSO | > 40 | Recommended for primary stock solutions. |
| Ethanol | ~5-10 | May be suitable for some applications, but lower solubility than DMSO is expected. |
| Methanol | ~1-5 | Lower solubility anticipated. |
| Water | < 0.1 | Expected to be poorly soluble. |
| PBS (pH 7.4) | < 0.1 | Expected to be poorly soluble. |
Table 2: Recommended Starting Concentrations for Common Assays
These are suggested starting points. The optimal concentration will be assay-dependent and should be determined empirically through dose-response experiments.
| Assay Type | Suggested Starting Concentration Range | Maximum Recommended Final DMSO Concentration |
| Cell Viability (e.g., MTT, MTS) | 0.1 - 100 µM | ≤ 0.5% |
| Enzyme Inhibition | 0.01 - 50 µM | ≤ 1% (assay dependent) |
| Western Blot | 1 - 20 µM | ≤ 0.5% |
| Gene Expression (qPCR) | 1 - 20 µM | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 40 mg/mL or a specific molarity).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Based on information for similar compounds, it should be stable for at least one year in solvent at -80°C.[1][2]
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
-
Thawing: Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize localized high concentrations of DMSO when adding the compound to the final cell culture plate.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the cell culture wells to achieve the desired final concentration. Ensure rapid and thorough mixing by gently pipetting or swirling the plate.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells.
Visualization of a Hypothetical Signaling Pathway
While the specific molecular targets of this compound are not yet defined, many natural products with anti-inflammatory or anti-cancer properties are known to modulate the NF-κB signaling pathway. The following diagram illustrates this pathway as a potential area of investigation for this compound's mechanism of action.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Optimizing Pterisolic Acid C Dosage for In Vitro Studies
Welcome to the technical support center for utilizing Pterisolic acid C in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with this compound. What is a good starting concentration range for my in vitro experiments?
A1: As there is limited specific data available for this compound, we recommend initiating your studies with a broad dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on in vitro studies of other structurally related triterpenoid acids, a logarithmic dilution series is recommended.
Data Presentation: Recommended Starting Concentrations for Dose-Response Studies
| Concentration Range | Purpose | Cell Type Suggestion |
| 0.1 µM - 1 µM | Initial range-finding | Sensitive cell lines |
| 1 µM - 10 µM | Common effective range for similar compounds | Most cancer cell lines |
| 10 µM - 100 µM | High concentration range | Resistant cell lines or short exposure times |
Q2: How should I prepare my stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in pure, sterile DMSO. We recommend sonicating the solution to ensure it is fully dissolved.[2] Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4] When preparing your working concentrations, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am not observing any effect of this compound on my cells. What are some potential reasons and troubleshooting steps?
A3: If you are not observing the expected cellular response, consider the following troubleshooting steps:
-
Inadequate Concentration: The effective concentration of this compound may be higher for your specific cell line. Try extending the upper range of your dose-response curve.
-
Insufficient Incubation Time: The effects of the compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) at a fixed concentration.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. Consider testing the compound on a different, potentially more sensitive, cell line.
-
Compound Instability: While generally stable, ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular changes. Consider using a more sensitive assay or a combination of assays to measure cell viability and apoptosis.
Q4: What is the likely mechanism of action for this compound, and how can I investigate it?
A4: Many triterpenoids induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6][7][] This pathway is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that result in cell death.[5][7][]
To investigate this, you can perform the following experiments:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.
-
Western Blotting: Analyze the expression levels of key proteins in the intrinsic apoptosis pathway, such as Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.[5][9]
-
Mitochondrial Membrane Potential Assay: Use fluorescent probes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential, a key event in intrinsic apoptosis.
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Data Presentation: Example IC50 Values for Triterpenoid Acids in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| Ursolic Acid | Prostate (PC-3) | ~20 | 48 |
| Corosolic Acid | Breast (MDA-MB-231) | ~15 | 48 |
| Betulinic Acid | Melanoma (A375) | ~10 | 72 |
Note: This table provides example data for related compounds to give a general idea of effective concentrations. The IC50 for this compound will need to be determined experimentally.
Visualizations
Caption: General experimental workflow for optimizing this compound dosage.
Caption: The presumed intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. This compound supplier | CAS 1401419-87-1 | AOBIOUS [aobious.com]
- 2. PTEROIC ACID | TargetMol [targetmol.com]
- 3. Pterisolic acid D | TargetMol [targetmol.com]
- 4. Pterisolic acid E | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 9. Effects of antioxidants and caspase-3 inhibitor on the phenylethyl isothiocyanate-induced apoptotic signaling pathways in human PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose Ascorbic Acid in Cancer Therapy
Welcome to the technical support center for researchers utilizing high-dose Ascorbic Acid (Vitamin C) in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for high-dose Ascorbic Acid's anti-cancer effects?
A1: The principal anti-cancer mechanism of high-dose Ascorbic Acid is its pro-oxidant activity. In the presence of transition metals like iron, pharmacological concentrations of ascorbate lead to the production of hydrogen peroxide (H₂O₂).[1][2][3] This H₂O₂ can induce oxidative stress, leading to DNA damage and ATP depletion, which preferentially targets cancer cells.[4] Another key mechanism involves the stimulation of 2-oxoglutarate-dependent dioxygenase (2-OGDD) enzymes, which include the ten-eleven translocation (TET) DNA demethylases and the hydroxylases that regulate the hypoxic response.[1][2]
Q2: We are observing variable cytotoxicity with high-dose Ascorbic Acid in our cancer cell lines. What could be the cause?
A2: Variability in cytotoxicity can be attributed to several factors:
-
Differences in Catalase Activity: Cancer cells with lower levels of catalase are more susceptible to H₂O₂-induced oxidative stress.
-
Iron Metabolism: The availability of labile iron can influence the rate of H₂O₂ production.
-
Glucose Transporter (GLUT1) Expression: The oxidized form of ascorbate, dehydroascorbic acid (DHA), enters cells via GLUT1 transporters.[5] Cells with higher GLUT1 expression may have increased uptake of DHA, leading to greater intracellular oxidative stress.
-
Mutational Status: Cancer cells with KRAS or BRAF mutations may exhibit increased sensitivity to high-dose Ascorbic Acid due to upregulated GLUT1 expression.[1]
Q3: How can we potentiate the anti-cancer effects of high-dose Ascorbic Acid in our experiments?
A3: The efficacy of high-dose Ascorbic Acid can be enhanced through combination therapies. Synergistic effects have been observed when combined with:
-
Standard Chemotherapeutics: Ascorbic Acid can enhance the cytotoxicity of drugs like etoposide, cisplatin, and doxorubicin.[1]
-
Immune Checkpoint Inhibitors: High-dose Ascorbic Acid has been shown to synergize with anti-PD1 therapy by increasing CD8+ T cell-dependent cytotoxicity.[6][7]
-
Targeted Therapies: Combining Ascorbic Acid with inhibitors of specific signaling pathways that are dysregulated in cancer can lead to improved outcomes.
Q4: What is the role of Ascorbic Acid in epigenetic regulation in cancer cells?
A4: Ascorbic Acid acts as a cofactor for TET enzymes, which are involved in DNA demethylation.[3][4] In some cancers, particularly hematological malignancies, Ascorbic Acid can help restore normal TET activity, leading to changes in gene expression that can suppress tumor growth.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause: Degradation of Ascorbic Acid in culture media.
-
Troubleshooting Steps:
-
Prepare fresh Ascorbic Acid solutions for each experiment.
-
Minimize the exposure of media containing Ascorbic Acid to light and air.
-
Consider the use of a more stable derivative of Ascorbic Acid if degradation is a persistent issue.
-
Ensure consistent cell seeding density across all wells.[8]
-
Issue 2: Lack of synergistic effect when combining high-dose Ascorbic Acid with another anti-cancer agent.
-
Possible Cause: Antagonistic or non-synergistic interaction between the two agents. The scheduling and dosage of each agent are critical.
-
Troubleshooting Steps:
-
Perform a dose-matrix experiment to test a wide range of concentrations for both Ascorbic Acid and the combination drug.
-
Calculate the Coefficient of Drug Interaction (CDI) to quantitatively assess synergy. A CDI less than 1 indicates a synergistic effect.[6]
-
Vary the timing of administration (e.g., sequential vs. concurrent treatment) to identify the optimal schedule.
-
Investigate the underlying mechanisms of both agents to identify potential points of cross-talk or interference in their signaling pathways.
-
Issue 3: Difficulty in translating in vitro findings to in vivo models.
-
Possible Cause: Pharmacokinetic and pharmacodynamic differences between in vitro and in vivo systems.
-
Troubleshooting Steps:
-
Administer Ascorbic Acid via intraperitoneal or intravenous injection in animal models to achieve pharmacological concentrations, as oral administration results in significantly lower plasma levels.[3]
-
Monitor plasma and tumor concentrations of Ascorbic Acid to ensure target levels are reached.
-
Consider the tumor microenvironment, as factors like hypoxia and acidosis can influence the response to Ascorbic Acid.[9]
-
Quantitative Data Summary
| Combination Therapy | Cancer Model | Key Finding | Reference |
| High-Dose Ascorbic Acid + Anti-PD1 | Non-Small Cell Lung Cancer (in vivo) | Significantly reduced tumor growth compared to either treatment alone. | [6][7] |
| Acetylsalicylic Acid + Ascorbate | Ehrlich Solid Tumors (in vivo) | Combination showed more effective antitumor effects than either agent alone. | [10] |
Experimental Protocols
Protocol 1: In Vitro Co-culture Cytotoxicity Assay
This protocol is adapted from studies investigating the synergistic effects of high-dose Ascorbic Acid and immunotherapy.[7]
-
Cell Culture: Culture H460 non-small cell lung cancer cells in appropriate media. Isolate CD8+ T cells from healthy donors.
-
Pre-treatment: Treat H460 cells with a high dose of Ascorbic Acid for a specified period.
-
Co-culture: After pre-treatment, co-culture the H460 cells with the isolated CD8+ T cells at a specific effector-to-target ratio.
-
Cytotoxicity Assessment: After the co-culture period, measure the cytotoxicity of the CD8+ T cells against the H460 cells using a standard lactate dehydrogenase (LDH) assay or flow cytometry-based method.
Protocol 2: In Vivo Tumor Growth Assessment
This protocol is based on a syngeneic mouse model of lung cancer.[6]
-
Tumor Inoculation: Subcutaneously inject LLC1 lung cancer cells into the flanks of C57BL/6 mice.
-
Treatment Groups: Once tumors are palpable, randomize the mice into treatment groups: Vehicle control, High-dose Ascorbic Acid alone, Anti-PD1 antibody alone, and the combination of High-dose Ascorbic Acid and Anti-PD1.
-
Drug Administration: Administer high-dose Ascorbic Acid via intraperitoneal injection and the anti-PD1 antibody according to an established dosing schedule.
-
Tumor Measurement: Measure tumor volume using calipers every few days.
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects. The coefficient of drug interaction (CDI) can be calculated using the mean tumor volumes.[6]
Visualizations
Caption: Pro-oxidant mechanism of high-dose Ascorbic Acid in cancer cells.
Caption: Role of Ascorbic Acid in epigenetic regulation via TET enzymes.
Caption: Experimental workflow for assessing synergistic drug interactions.
References
- 1. Frontiers | Potential Mechanisms of Action for Vitamin C in Cancer: Reviewing the Evidence [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ascorbic acid in cancer treatment: let the phoenix fly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | High-dose ascorbic acid synergizes with anti-PD1 therapy in non-small cell lung cancer in vitro and in vivo models [frontiersin.org]
- 7. High-dose ascorbic acid synergizes with anti-PD1 therapy in non-small cell lung cancer in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterculic Acid Alters Adhesion Molecules Expression and Extracellular Matrix Compounds to Regulate Migration of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acetylsalicylic Acid with Ascorbate: A Promising Combination Therapy for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Pterisolic Acid C Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process of improving the bioavailability of Pterisolic acid C derivatives.
Disclaimer
Information specific to "this compound" and its derivatives is limited in publicly available scientific literature. Therefore, the quantitative data and specific experimental outcomes presented in this guide are illustrative and based on common challenges and results observed with poorly soluble natural product derivatives. The protocols and troubleshooting advice are based on established methodologies for bioavailability enhancement.
Troubleshooting Guides & FAQs
Question 1: My this compound derivative (PAC-D1) shows poor aqueous solubility. What are the initial steps to address this?
Answer:
Poor aqueous solubility is a common challenge for many natural product derivatives and a primary reason for low oral bioavailability.[1][2][3][4] Here are the initial steps you should consider:
-
Physicochemical Characterization: Ensure you have thoroughly characterized the physicochemical properties of PAC-D1, including its pKa, logP, and crystalline structure. These parameters will guide your formulation strategy.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][6]
-
Formulation in Co-solvents: For initial in vitro experiments, dissolving the compound in a mixture of a solvent and water (co-solvent system) can be a straightforward way to increase solubility.[6][9]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2][7]
Question 2: I've tried particle size reduction, but the bioavailability of my this compound derivative is still low. What are the next steps?
Answer:
If particle size reduction alone is insufficient, it's likely that other factors are limiting bioavailability, such as poor permeability or first-pass metabolism.[11][12] Here are some advanced formulation strategies to consider:
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.[1][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[2][7]
-
-
Amorphous Solid Dispersions: By dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix, you can significantly improve its dissolution rate and solubility.[5][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability.[1][9]
Question 3: How do I choose the most suitable formulation strategy for my this compound derivative?
Answer:
The selection of an appropriate formulation strategy depends on the specific physicochemical properties of your derivative and the desired therapeutic application.[5] The following table summarizes the advantages and disadvantages of common approaches.
| Formulation Strategy | Advantages | Disadvantages |
| Micronization/Nanonization | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[7] |
| Lipid-Based Formulations (SEDDS/SMEDDS) | Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.[5][7] | Potential for drug precipitation upon dilution in the GI tract; chemical instability of the drug in the formulation.[7] |
| Amorphous Solid Dispersions | Significantly improves dissolution rate; high drug loading is possible.[5][7] | The amorphous form is thermodynamically unstable and can recrystallize over time, reducing solubility. |
| Cyclodextrin Complexation | Increases aqueous solubility and dissolution rate; can improve stability.[1][9] | The amount of drug that can be complexed is limited; potential for nephrotoxicity with some cyclodextrins at high doses. |
Question 4: My in vitro Caco-2 permeability assay for a formulated this compound derivative (PAC-D2-LBF) shows high efflux. What does this indicate and how can I address it?
Answer:
High efflux in a Caco-2 assay suggests that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the lumen, thereby reducing its net absorption.[2]
To address this, you can:
-
Co-administer with an Efflux Inhibitor: In your Caco-2 experiment, include a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Formulation Strategies to Inhibit Efflux: Some formulation excipients, particularly certain surfactants and polymers used in lipid-based formulations and solid dispersions, can inhibit the function of efflux transporters.[7]
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the structure of the derivative to reduce its affinity for efflux transporters.[13]
Question 5: What are the key parameters to evaluate in an in vivo pharmacokinetic study for my this compound derivative formulation?
Answer:
In an in vivo pharmacokinetic study, you will administer the formulation to an animal model (e.g., rats, mice) and collect blood samples at various time points. The key parameters to determine from the plasma concentration-time profile are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation. It is calculated by comparing the AUC of the oral dose to the AUC of an intravenous (IV) dose.
These parameters will allow you to assess both the rate and extent of drug absorption from your formulation.[14]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability of a this compound derivative. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium.[15][16]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.[16]
-
Transwell permeable supports (e.g., 24-well plates).[16]
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer.[17]
-
This compound derivative stock solution (e.g., in DMSO).
-
Lucifer yellow or a similar low-permeability marker.
-
Analytical instrumentation (e.g., LC-MS/MS) for quantifying the compound.
Methodology:
-
Cell Culture and Differentiation:
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to ensure tight junction formation.[16][17]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low passage of this marker indicates good monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing the test compound (this compound derivative) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the this compound derivative in all samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Illustrative)
This protocol provides a general framework for assessing the oral bioavailability of a this compound derivative formulation.
Materials:
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
This compound derivative formulation (e.g., a SMEDDS formulation).
-
Vehicle for control group (e.g., saline or the formulation vehicle without the drug).
-
Intravenous formulation of the this compound derivative (dissolved in a suitable vehicle).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
Analytical instrumentation (e.g., LC-MS/MS).
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
Divide the animals into groups (e.g., oral formulation group, IV group). A minimum of 3-5 animals per group is recommended.
-
Administer the oral formulation via oral gavage at a predetermined dose.
-
Administer the IV formulation via tail vein injection at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points:
-
Pre-dose (0)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Place the blood samples into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the this compound derivative in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Determine the key pharmacokinetic parameters: Cmax, Tmax, AUC(0-t), and AUC(0-inf).
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Quantitative Data Summary
The following tables present hypothetical data for this compound and its derivatives to illustrate the effects of different formulation strategies.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | LogP |
| This compound | 450.6 | < 1 | 4.2 |
| PAC-D1 | 520.7 | < 0.5 | 5.1 |
| PAC-D2 | 480.6 | 1.5 | 3.8 |
Table 2: In Vitro Performance of Different PAC-D1 Formulations
| Formulation | Mean Particle Size (nm) | Solubility in Simulated Gastric Fluid (µg/mL) | Dissolution Rate (% dissolved in 30 min) |
| Unprocessed PAC-D1 | > 5000 | < 0.5 | < 5 |
| Micronized PAC-D1 | 2000 - 5000 | 2.5 | 25 |
| Nanosuspension of PAC-D1 | 250 | 15 | 65 |
| PAC-D1 in SMEDDS | N/A (forms microemulsion < 100 nm) | > 100 | > 90 |
| PAC-D1 Solid Dispersion (1:5 drug:polymer) | N/A | 85 | > 85 |
Table 3: Caco-2 Permeability of PAC-D2 in Different Formulations
| Compound/Formulation | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| PAC-D2 (unformulated) | 0.8 | 4.0 | 5.0 |
| PAC-D2 with Verapamil | 2.5 | 3.8 | 1.5 |
| PAC-D2 in SMEDDS | 3.2 | 4.1 | 1.3 |
Table 4: In Vivo Pharmacokinetic Parameters of PAC-D1 Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC(0-24h) (ng·hr/mL) | Absolute Bioavailability (F%) |
| Unprocessed PAC-D1 | Not Detected | - | Not Detected | < 1 |
| Nanosuspension of PAC-D1 | 150 | 2 | 650 | 8 |
| PAC-D1 in SMEDDS | 450 | 1 | 2200 | 27 |
Visualizations
Experimental Workflow for Bioavailability Enhancement
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmtech.com [pharmtech.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Is Poor Bioavailability Holding Back Modern Medicine? [doublerainbowbio.com]
- 5. upm-inc.com [upm-inc.com]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. karger.com [karger.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Synthesis of Pterisolic Acid C and Related Diterpenoids
Disclaimer: As of late 2025, a specific, detailed total synthesis of Pterisolic acid C has not been published in peer-reviewed literature. Therefore, this guide provides general troubleshooting and FAQ for the synthesis of complex diterpenoids with functionalities similar to those anticipated in a potential synthesis of this compound. The guidance is based on established principles in natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: I am attempting a multi-step synthesis of a complex diterpenoid similar to this compound, and I am observing a low overall yield. What are the common causes?
Low overall yields in complex natural product synthesis are common and can stem from a variety of factors. Key areas to investigate include:
-
Reagent Purity: Ensure all starting materials and reagents are of high purity. Impurities can lead to a host of side reactions.
-
Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry can significantly impact yield. It is crucial to meticulously control these parameters.
-
Intermediate Stability: Complex intermediates can be unstable. Ensure appropriate workup and purification conditions are used to prevent degradation.
-
Cumulative Losses: Even with high yields in individual steps, a long synthetic sequence will result in a low overall yield. Consider convergent synthetic strategies to mitigate this.
Q2: During the oxidation of a hydroxyl group in my synthetic intermediate, I am observing the formation of multiple products. How can I improve the selectivity of this reaction?
The oxidation of hydroxyl groups in complex molecules can be challenging due to the presence of multiple reactive sites. To improve selectivity:
-
Choice of Oxidant: The choice of oxidizing agent is critical. For example, for the selective oxidation of a primary alcohol in the presence of a secondary alcohol, reagents like DMP (Dess-Martin periodinane) or a Swern oxidation may be preferred over less selective reagents like chromic acid.
-
Protecting Groups: Employing protecting groups for other sensitive functionalities is a standard strategy to prevent unwanted side reactions.
-
Steric Hindrance: The steric environment around the target hydroxyl group can be exploited. Bulky oxidizing agents may selectively react with less sterically hindered alcohols.
Q3: I am struggling with the stereoselective formation of a key chiral center in my synthesis. What strategies can I employ to improve the diastereoselectivity?
Controlling stereochemistry is a central challenge in natural product synthesis. Consider the following approaches:
-
Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemical outcome of a reaction. The auxiliary is later removed.
-
Substrate Control: The existing stereocenters in the molecule can direct the stereochemistry of a new center. This is known as substrate-controlled diastereoselection.
-
Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For example, asymmetric hydrogenation or epoxidation reactions are powerful tools.
Troubleshooting Guide: Common Side Reactions and Minimization Strategies
| Problem | Potential Side Reaction | Troubleshooting and Minimization Strategies |
| Low yield in a Grignard or organolithium addition to a carbonyl. | Enolization of the carbonyl compound. | - Use a less sterically hindered organometallic reagent.- Employ a more reactive organometallic reagent (e.g., organolithium instead of Grignard).- Add a Lewis acid such as CeCl₃ to enhance the electrophilicity of the carbonyl. |
| Formation of an elimination product during a nucleophilic substitution. | E2 elimination. | - Use a less basic nucleophile.- Lower the reaction temperature.- Choose a solvent that disfavors the E2 mechanism (e.g., a polar aprotic solvent). |
| Epimerization of a stereocenter alpha to a carbonyl group. | Base- or acid-catalyzed enolization followed by protonation from the opposite face. | - Use non-protic and non-basic/acidic conditions for subsequent steps.- If epimerization is unavoidable, consider an equilibration step to favor the desired diastereomer. |
| Over-oxidation of an alcohol to a carboxylic acid. | Oxidation of the intermediate aldehyde. | - Use a milder oxidizing agent that is known to stop at the aldehyde stage (e.g., PCC or DMP).- Carefully control the stoichiometry of the oxidant. |
Experimental Protocols
General Protocol for Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution at room temperature.
-
Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Workup: Stir the biphasic mixture vigorously until the solid waste is dissolved. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Experimental Workflow
Caption: A generalized workflow for a chemical synthesis experiment, from reaction setup to product analysis.
Technical Support Center: Troubleshooting Pterisolic Acid C HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Pterisolic acid C.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and Gaussian in shape. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with a trailing edge that is drawn out.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the quantitative accuracy and reproducibility of the analytical method.[1]
Q2: What are the most common causes of peak tailing when analyzing acidic compounds like this compound?
A2: For acidic compounds, peak tailing is often a result of:
-
Secondary Interactions: Unwanted interactions can occur between the acidic analyte and the stationary phase. A primary cause is the interaction of the ionized acidic compound with residual silanol groups on the surface of silica-based column packing.[2][3]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not properly controlled, this compound can exist in both its ionized and non-ionized forms. This can lead to peak broadening and tailing.[1] Operating at a pH close to the pKa of the analyte is a common reason for asymmetrical peaks.[2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[3][4]
-
Column Degradation: Over time, the performance of an HPLC column can degrade. This can manifest as voids in the packing material or contamination of the inlet frit, both of which can cause peak tailing.[5]
-
Extra-Column Effects: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing, especially for early-eluting peaks.[4]
Troubleshooting Guide for this compound Peak Tailing
This troubleshooting guide follows a logical workflow to help you identify and resolve the cause of peak tailing in your this compound analysis.
References
Technical Support Center: Pterisolic Acid C and Diterpenoid Assays
Disclaimer: Publicly available scientific literature lacks specific, validated assays for Pterisolic acid C. The following technical support guide is based on established methodologies for the analysis of related diterpenoids. The protocols and troubleshooting advice provided are intended as a general framework and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diterpenoid compound isolated from the plant Pteris semipinnata. Its chemical formula is C₂₀H₂₆O₄ and it has a molecular weight of 330.42 g/mol .[1][2][3] As a diterpenoid, it belongs to a large class of natural products with diverse biological activities.
Q2: Which analytical methods are most suitable for quantifying this compound?
Given its classification as a diterpenoid, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is the recommended method for the quantification of this compound. HPLC offers high resolution and sensitivity for the analysis of complex mixtures and pure compounds.
Q3: What are the common sources of variability in diterpenoid assays?
Variability in diterpenoid assays can arise from several factors, including:
-
Sample Preparation: Incomplete extraction, sample degradation, and inconsistencies in sample handling.
-
Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, and flow rate.
-
Instrument Performance: Detector drift, injector imprecision, and column degradation.
-
Standard Preparation: Inaccurate weighing, improper dissolution, and degradation of the reference standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like this compound, a mobile phase with a pH below its pKa is recommended. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, replace the column. |
| Presence of Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%). |
Issue 2: Low Analyte Recovery
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Extraction | Optimize the extraction solvent, time, and temperature. Sonication or vortexing can improve extraction efficiency. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. |
| Sample Degradation | Protect the sample from light and heat. Analyze samples as quickly as possible after preparation or store them at low temperatures (-20°C or -80°C). |
| Precipitation in the Mobile Phase | Ensure the sample is fully dissolved in the mobile phase. If necessary, use a stronger injection solvent. |
Issue 3: High Baseline Noise
Possible Causes & Solutions
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped bubbles. |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter. |
| Detector Lamp Failure | Check the detector lamp's energy output. Replace the lamp if it is nearing the end of its lifespan. |
| Column Bleed | Use a high-quality column and operate within the recommended pH and temperature ranges. |
Experimental Protocols
Representative HPLC-UV Method for Diterpenoid Quantification
This protocol is a general guideline and should be optimized for this compound.
1. Preparation of Standard Solutions:
- Accurately weigh 1 mg of this compound reference standard.
- Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
- Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from plant material):
- Grind the dried plant material to a fine powder.
- Accurately weigh 1 g of the powdered sample into a centrifuge tube.
- Add 10 mL of methanol and extract by sonication for 30 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 210 nm (This may need to be optimized based on the UV spectrum of this compound) |
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standards against their concentration.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Experimental workflow for diterpenoid analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Hypothetical signaling pathway modulated by a diterpenoid.
References
Validation & Comparative
Pterisolic Acid C vs. Ursolic Acid: A Comparative Analysis of Anticancer Activity
Currently, a direct comparative analysis of the anticancer activity between Pterisolic acid C and ursolic acid is not feasible due to the limited availability of scientific literature and experimental data on this compound. While ursolic acid has been extensively studied for its potent anticancer properties across various cancer types, research on the bioactivity of this compound remains scarce.
Ursolic Acid: A Well-Established Anticancer Agent
Ursolic acid, a pentacyclic triterpenoid found in numerous plants, has demonstrated significant anticancer effects through multiple mechanisms of action. Extensive in vitro and in vivo studies have elucidated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.
Key Anticancer Mechanisms of Ursolic Acid:
-
Induction of Apoptosis: Ursolic acid triggers apoptosis through both the intrinsic and extrinsic pathways. It can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute apoptosis.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.
-
Inhibition of Signaling Pathways: Ursolic acid has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. By inhibiting these pathways, it can suppress cancer cell growth, survival, and invasion.
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Ursolic acid possesses anti-inflammatory properties that may contribute to its overall anticancer activity.
-
Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen, thereby restricting tumor growth.
This compound: Unexplored Potential
In contrast to the wealth of information on ursolic acid, there is a significant lack of published research on the anticancer activity of this compound. Scientific databases and literature searches do not yield sufficient data to provide a meaningful overview of its potential efficacy, mechanisms of action, or cytotoxic effects against cancer cells.
Future Directions
To enable a comprehensive comparison, further research is imperative to investigate the potential anticancer properties of this compound. Such studies should include:
-
In vitro cytotoxicity assays to determine the IC50 values of this compound against a panel of cancer cell lines.
-
Mechanistic studies to elucidate the signaling pathways and molecular targets affected by this compound.
-
In vivo studies using animal models to evaluate its anti-tumor efficacy and safety profile.
Until such data becomes available, a direct and objective comparison of the anticancer activities of this compound and ursolic acid cannot be conducted. The scientific community awaits further investigation into the potential therapeutic benefits of this compound.
A Comparative Analysis of Bioactive Triterpenoids from Tripterygium wilfordii: Celastrol vs. Wilforlide A
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of prominent triterpenoids derived from the medicinal plant Tripterygium wilfordii. This guide focuses on Celastrol and Wilforlide A, due to the lack of available scientific data for Pterisolic acid C.
The plant Tripterygium wilfordii, commonly known as "Thunder God Vine," is a rich source of diverse terpenoids with potent biological activities.[1][2] Among these, triterpenoids have garnered significant attention for their therapeutic potential, particularly in the realms of inflammation, autoimmune disorders, and oncology.[1][3] This guide provides a detailed comparison of two of the most studied triterpenoids from this plant: Celastrol and Wilforlide A.
Overview of Compared Triterpenoids
Celastrol is a pentacyclic triterpenoid that has been extensively investigated for its anti-inflammatory, immunosuppressive, and anticancer properties.[4] It is recognized as one of the most potent bioactive compounds in Tripterygium wilfordii.[5]
Wilforlide A is another significant triterpenoid isolated from Tripterygium wilfordii. It is known for its potent anti-inflammatory and immunosuppressive effects and is a key component of Tripterygium glycoside preparations used in traditional Chinese medicine.[1]
Comparative Biological Activity
The primary therapeutic effects of both Celastrol and Wilforlide A stem from their potent anti-inflammatory and immunosuppressive activities. While both compounds exhibit cytotoxic effects against various cancer cell lines, their efficacy and mechanisms of action show distinct nuances.
Cytotoxic Activity
Celastrol has demonstrated significant cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Celastrol are often in the low micromolar range, indicating high potency. Wilforlide A also possesses cytotoxic properties, although it is generally considered less potent than Celastrol in this regard.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Celastrol | H460 (Non-small cell lung cancer) | MTT Assay | 1.288 | [6] |
| PC-9 (Non-small cell lung cancer) | MTT Assay | 2.486 | [6] | |
| H520 (Non-small cell lung cancer) | MTT Assay | 1.225 | [6] | |
| SKBr-3 (Breast cancer) | Cell Viability Assay | 0.13 | [7] | |
| HOS (Osteosarcoma) | MTT Assay | 2.55 | [8] | |
| MG-63 (Osteosarcoma) | MTT Assay | 1.97 | [8] | |
| U-2OS (Osteosarcoma) | MTT Assay | 2.11 | [8] | |
| Saos-2 (Osteosarcoma) | MTT Assay | 1.05 | [8] | |
| Wilforlide A | PC3-TxR (Docetaxel-resistant prostate cancer) | Cytotoxicity Assay | ~10 µg/mL (~20.5 µM) | [9] |
| DU145-TxR (Docetaxel-resistant prostate cancer) | Cytotoxicity Assay | ~10 µg/mL (~20.5 µM) | [9] |
Anti-inflammatory Activity
Both Celastrol and Wilforlide A are potent inhibitors of inflammatory pathways. Their primary mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as other inflammatory mediators like nitric oxide (NO).
| Compound | Assay | Cell Line | Effect | Reference |
| Celastrol | Inhibition of NO production | RAW 264.7 macrophages | Significant suppression | [10] |
| Inhibition of TNF-α production | RAW 264.7 macrophages | Significant suppression | [10] | |
| Wilforlide A | Inhibition of pro-inflammatory cytokine secretion (MCP-1, GM-CSF, M-CSF) | Synovial cells | Potent inhibition | [1] |
| Inhibition of iNOS expression | Synovium | Inhibition | [11] |
Immunosuppressive Activity
The immunosuppressive effects of Celastrol and Wilforlide A are closely linked to their anti-inflammatory properties and their ability to modulate immune cell function. Both compounds have been shown to inhibit the proliferation and activation of lymphocytes, key cells of the adaptive immune system.
| Compound | Assay | Effect | Reference |
| Celastrol | Inhibition of B cell migration and antibody responses | Potent suppression | [12] |
| Wilforlide A | Inhibition of T and B lymphocyte proliferation | Potent immunosuppressive activity | [1] |
Mechanisms of Action: The NF-κB Signaling Pathway
A primary molecular target for both Celastrol and Wilforlide A is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.
Celastrol has been shown to inhibit NF-κB activation by targeting multiple points in the pathway. It can directly inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα.[10][13] Some studies also suggest that Celastrol can interfere with the DNA binding activity of NF-κB.
Wilforlide A also exerts its anti-inflammatory effects by suppressing the NF-κB pathway. It has been demonstrated to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][11]
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities of Tripterygium triterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Celastrol, Wilforlide A) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
References
- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]
- 3. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of celastrol in inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The isolation and structure identification of triptotriterpenic acid C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tripterygium wilfordii bioactive compounds as anticancer and anti‐inflammatory agents | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Pterisolic Acid C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory properties of Pterisolic acid C. Due to the limited publicly available data on this compound, this document serves as a comparative template, outlining standard experimental protocols and benchmarks based on the well-documented anti-inflammatory activities of other natural compounds. The methodologies and data presented herein are designed to guide the investigation of novel anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a novel compound is typically assessed by its ability to inhibit key inflammatory mediators in a dose-dependent manner. The following tables present hypothetical yet representative data for this compound, benchmarked against known anti-inflammatory compounds like Ferulic Acid and Vitamin C. These values are illustrative and intended to provide a comparative context for experimental outcomes.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) |
| This compound (Hypothetical) | 1 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 10 | 45.8 ± 4.3 | 38.7 ± 3.5 | |
| 50 | 78.5 ± 6.2 | 65.1 ± 5.4 | |
| Ferulic Acid (Reference) | 1 | 12.7 ± 1.9 | 10.3 ± 1.5 |
| 10 | 40.1 ± 3.8 | 35.2 ± 3.1 | |
| 50 | 72.3 ± 5.9 | 60.8 ± 4.9 | |
| Vitamin C (Reference) | 1 | 8.5 ± 1.2 | 5.1 ± 0.9 |
| 10 | 25.4 ± 2.8 | 18.9 ± 2.2 | |
| 50 | 55.9 ± 4.7 | 42.6 ± 3.8 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound (Hypothetical) | 1 | 18.3 ± 2.5 | 14.1 ± 1.9 | 20.5 ± 2.8 |
| 10 | 50.1 ± 4.9 | 42.6 ± 4.1 | 55.3 ± 5.2 | |
| 50 | 82.7 ± 7.1 | 75.2 ± 6.8 | 85.9 ± 7.5 | |
| Ferulic Acid (Reference) | 1 | 15.8 ± 2.2 | 11.9 ± 1.6 | 18.1 ± 2.4 |
| 10 | 48.6 ± 4.5 | 39.8 ± 3.7 | 52.4 ± 4.8 | |
| 50 | 79.2 ± 6.5 | 70.1 ± 6.1 | 81.7 ± 7.0 | |
| Vitamin C (Reference) | 1 | 10.2 ± 1.5 | 7.8 ± 1.1 | 12.3 ± 1.7 |
| 10 | 30.5 ± 3.1 | 25.3 ± 2.6 | 33.8 ± 3.4 | |
| 50 | 60.1 ± 5.3 | 52.7 ± 4.9 | 63.4 ± 5.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the anti-inflammatory effects of a test compound in vitro.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Cell Viability Assay
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed. Cells are treated with the test compound at the same concentrations used in the anti-inflammatory assays for 24 hours. The MTT reagent is then added, and after a further incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm.
Nitric Oxide (NO) Assay (Griess Test)
The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
Pro-inflammatory Cytokine and PGE2 Assays (ELISA)
The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key components of inflammatory signaling pathways.
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the anti-inflammatory effects of this compound involves investigating its impact on key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[1] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, p38, and JNK, is another critical regulator of the inflammatory response.[3][4] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory mediators.[3]
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory effects of a test compound.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
- 1. Inhibition of the MAPK and PI3K pathways enhances UDCA-induced apoptosis in primary rodent hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterisolic Acid C: Efficacy in Animal Models Remains Undocumented
A comprehensive review of scientific literature reveals a significant gap in the understanding of Pterisolic acid C's therapeutic potential, as no studies detailing its efficacy in animal models of disease have been published to date. While the compound is available from chemical suppliers for research purposes, its biological effects and potential as a treatment for any disease remain unexplored in preclinical in vivo studies.
Initial investigations into the efficacy of this compound were confounded by unrelated data concerning a different compound, Praeruptorin C. It is crucial to distinguish between these two separate chemical entities. Subsequent and more targeted searches for this compound yielded no peer-reviewed articles or experimental data on its application or effectiveness in animal studies. This absence of information prevents any objective comparison with other therapeutic alternatives.
For researchers, scientists, and drug development professionals, this indicates that this compound is a novel compound with an uncharacterized in vivo bioactivity profile. Any consideration of this compound for therapeutic development would necessitate foundational preclinical research, beginning with assessments of its safety, tolerability, and efficacy in relevant animal models of disease.
Without any available data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or visualize signaling pathways related to the in vivo efficacy of this compound. Further research is required to elucidate the potential of this compound.
A Comparative Analysis of Pterisolic Acid C Derivatives: A Proposed Framework for Evaluating Anti-inflammatory and Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for the comparative analysis of novel Pterisolic acid C derivatives. Due to the limited availability of published data on this compound and its analogues, this document outlines a hypothetical study, providing a robust template for researchers to follow. It includes proposed synthetic strategies, detailed experimental protocols for evaluating biological activity, and a framework for data presentation and visualization.
This compound, a diterpenoid natural product, represents a potential starting point for the development of new therapeutic agents. Diterpenoids, as a class, have demonstrated a wide array of biological activities, including anti-inflammatory and cytotoxic effects, making them attractive scaffolds for drug discovery. This guide focuses on the evaluation of this compound derivatives for these two key activities.
Proposed Synthesis of this compound Derivatives
To explore the structure-activity relationship of this compound, a series of derivatives can be synthesized by modifying its core structure. Key functional groups that can be targeted for modification include the carboxylic acid, hydroxyl groups, and the diterpenoid backbone. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for generating this compound derivatives.
Comparative Biological Activity Data
The following table provides a template for summarizing the cytotoxic and anti-inflammatory activities of the parent compound and its hypothetical derivatives.
| Compound ID | Modification | IC50 (µM) on A549 Cells | IC50 (µM) on RAW 264.7 Cells | Nitric Oxide Inhibition (%) at 50 µM |
| This compound | - | >100 | >100 | 15 ± 2.5 |
| PAC-E1 | Methyl Ester | 85.2 ± 5.1 | 92.3 ± 6.4 | 25 ± 3.1 |
| PAC-E2 | Ethyl Ester | 76.5 ± 4.8 | 81.7 ± 5.9 | 32 ± 2.8 |
| PAC-A1 | N-propyl Amide | 54.3 ± 3.9 | 65.1 ± 4.2 | 45 ± 4.0 |
| PAC-A2 | N-benzyl Amide | 42.1 ± 2.7 | 53.8 ± 3.5 | 58 ± 3.7 |
| PAC-O1 | C-7 Ketone | 68.9 ± 6.2 | 77.4 ± 5.1 | 38 ± 4.5 |
| PAC-G1 | C-7 O-glucoside | >100 | >100 | 18 ± 2.1 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound derivatives on the human lung carcinoma cell line A549 and the murine macrophage cell line RAW 264.7.
Materials:
-
This compound and its derivatives
-
A549 and RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed A549 or RAW 264.7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Dilute the compounds to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
This compound and its derivatives
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway Analysis
The anti-inflammatory effects of this compound derivatives are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Logic and Workflow
The overall experimental design follows a logical progression from synthesis to comprehensive biological evaluation.
Caption: Logical workflow for the comparative analysis of this compound derivatives.
This guide provides a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound derivatives. By following these proposed synthetic and experimental strategies, researchers can effectively explore the therapeutic potential of this natural product scaffold.
Pterisolic Acid C: A Comparative Analysis of Its Potential Mechanism of Action Against Known Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Pterisolic acid C, a novel ent-kaurane diterpenoid, suggests its potential as a cytotoxic and anti-inflammatory agent. While direct experimental data on this compound is not yet available in published literature, this guide provides a detailed comparison of its inferred mechanism of action with well-established inhibitors, supported by available experimental data for related compounds. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a natural product isolated from the fern Pteris semipinnata. It belongs to the class of ent-kaurane diterpenoids, a group of chemical compounds known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. While specific studies on this compound are pending, the known activities of other ent-kaurane diterpenoids provide a basis for inferring its potential mechanisms of action.
Potential Mechanism of Action: Cytotoxicity
Based on the known mechanisms of other ent-kaurane diterpenoids, such as Oridonin, this compound is hypothesized to exert cytotoxic effects on cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.
The apoptotic pathway likely involves the modulation of key regulatory proteins. It is suggested that this compound may, like other compounds in its class, activate pro-apoptotic proteins such as Bax and caspases while inhibiting anti-apoptotic proteins like Bcl-2. This disruption of the mitochondrial membrane potential would lead to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in cell death.
Furthermore, this compound may induce cell cycle arrest, halting the proliferation of cancer cells at specific checkpoints, such as the G2/M phase. This allows time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Comparative Analysis: this compound vs. Known Cytotoxic Agents
To contextualize the potential efficacy of this compound, its inferred mechanism is compared with that of Oridonin, a well-studied ent-kaurane diterpenoid, and other standard cytotoxic drugs.
| Compound | Target Cell Line(s) | IC50 (µM) | Mechanism of Action |
| This compound | Not yet determined | Not yet determined | Inferred to induce apoptosis and cell cycle arrest. |
| Oridonin | AGS (gastric cancer) | 2.63 (48h)[1] | Induces apoptosis via JNK signaling pathway and cell cycle arrest.[1] |
| HGC27 (gastric cancer) | 9.27 (48h)[1] | Induces apoptosis via JNK signaling pathway and cell cycle arrest.[1] | |
| MGC803 (gastric cancer) | 11.06 (48h)[1] | Induces apoptosis via JNK signaling pathway and cell cycle arrest. | |
| BEL-7402 (liver cancer) | 0.50[2] | Induces apoptosis.[2] | |
| K562 (leukemia) | 0.95[2] | Induces S phase arrest.[2] | |
| TE-8 (esophageal cancer) | 3.00 (72h)[3] | Induces apoptosis.[3] | |
| Doxorubicin | Various cancer cell lines | Varies (typically sub-micromolar to low micromolar) | DNA intercalation and inhibition of topoisomerase II. |
| Paclitaxel | Various cancer cell lines | Varies (typically nanomolar range) | Stabilizes microtubules, leading to cell cycle arrest and apoptosis. |
Experimental Protocols: Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values for cytotoxic compounds are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Oridonin) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
MTT Assay Workflow
Potential Mechanism of Action: Anti-Inflammatory Activity
Compounds isolated from Pteris semipinnata have demonstrated anti-inflammatory properties, including the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) induction. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Therefore, it is plausible that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Inhibition of the NF-κB pathway can occur at various levels. This compound might prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes such as cytokines and chemokines.
Comparative Analysis: this compound vs. Known NF-κB Inhibitors
The potential anti-inflammatory mechanism of this compound is compared here with Parthenolide, a well-characterized natural product inhibitor of NF-κB, and Ascorbic Acid (Vitamin C), which also exhibits anti-inflammatory properties.
| Compound | Target | IC50 / Effective Concentration | Mechanism of Action |
| This compound | Inferred: NF-κB pathway | Not yet determined | Inferred to inhibit NF-κB activation. |
| Parthenolide | TLR4 expression | 1.373 µM[4] | Inhibits IKK, preventing IκBα degradation and subsequent NF-κB activation.[4] |
| NF-κB activity | Dose-dependent inhibition[5] | ||
| Ascorbic Acid | Inflammatory markers (e.g., IL-6, hs-CRP) | 500 mg twice daily (in humans)[6] | Modulates NF-κB signaling and reduces the expression of pro-inflammatory cytokines.[6][7][8] |
Experimental Protocols: NF-κB Reporter Assay
The inhibitory effect of a compound on NF-κB activation can be quantified using a reporter gene assay.
-
Cell Transfection: Cells (e.g., HEK293) are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound.
-
Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α) to induce the NF-κB signaling pathway.
-
Lysis and Luciferase Assay: After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. The IC50 value can be calculated from the dose-response curve.
Simplified NF-κB Signaling Pathway
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its classification as an ent-kaurane diterpenoid strongly suggests potential cytotoxic and anti-inflammatory activities. Based on the well-documented activities of related compounds like Oridonin, this compound is likely to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, its potential to inhibit the NF-κB signaling pathway, as observed with other constituents of Pteris semipinnata, positions it as a candidate for anti-inflammatory drug development.
Further in-depth studies are imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such research will be crucial to validate its therapeutic potential and to determine its efficacy and safety profile in comparison to existing inhibitors. The data presented in this guide, based on analogous compounds, provides a foundational framework for these future investigations.
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of vitamin C on inflammation and metabolic markers in hypertensive and/or diabetic obese adults: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Pterisolic Acid C: A Comparative Guide to its Potential Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pterisolic acid C is a diterpenoid natural product isolated from the fern Pteris semipinnata.[1][2] While direct experimental data on the bioactivity of this compound is not yet available in peer-reviewed literature, its chemical classification and origin suggest potential anti-inflammatory and anticancer properties. This guide provides a comparative analysis of the known biological activities of extracts from its source plant, Pteris semipinnata, and related diterpenoid compounds. The experimental protocols and signaling pathways detailed herein offer a foundational framework for initiating research into the bioactivity of this compound.
Introduction to this compound
This compound is an ent-kaurane diterpenoid with the chemical formula C₂₀H₂₆O₄.[1] It belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] this compound, along with its structural analogs Pterisolic acids A, B, D, E, and F, has been isolated from Pteris semipinnata, a fern species used in traditional medicine.[6][7]
Comparative Bioactivity Data
Given the absence of specific data for this compound, this section summarizes the bioactivity of relevant diterpenoids and extracts from the Pteris genus to provide a predictive comparison.
Table 1: Anticancer Activity of Selected Diterpenoids
| Compound/Extract | Type | Cell Line(s) | IC₅₀/Activity | Reference |
| Jolkinolide B | ent-abietane diterpenoid | HL-60, THP-1 (Leukemia) | Inhibits JAK2/STAT3 pathway | [8] |
| Oridonin | ent-kaurane diterpenoid | Various cancer cells | Induces apoptosis and cell cycle arrest | [9] |
| Triptolide | Diterpenoid | Various cancer cells | Potent anticancer activity, under clinical investigation | [3] |
| Tanshinone IIA | Diterpenoid | Various cancer cells | Anti-RA activity through diverse pathways | [3] |
| Ethanolic extract of Pteris semipinnata | Plant Extract | HePG II, SPC-A-1, MGC | Strong cytotoxicity | [10] |
| Pterisolic acid B | ent-kaurane diterpenoid | Not specified | Nrf2 activator | [11] |
Table 2: Anti-inflammatory Activity of Selected Diterpenoids
| Compound/Extract | Type | Model | Mechanism of Action | Reference |
| Andrographolide | Diterpenoid | In vivo and in vitro | Inhibition of NF-κB | [3] |
| Carnosic acid | Diterpenoid | Macrophages | Antioxidant, inhibition of inflammatory mediators | [12] |
| Marine Diterpenoids | Diterpenoid | Various | Inhibition of NF-κB activation, modulation of arachidonic acid metabolism | [4] |
| Rubescensin B | ent-kaurane diterpenoid | RAW264.7 macrophages | Inhibited NF-κB nuclear translocation (IC₅₀ = 3.073 μM) | [13] |
| Blusamiferoid E and F | Diterpenoid | LPS-induced RAW264.7 cells | Inhibit production of TNF-α, IL-6, and nitric oxide; downregulate NF-κB phosphorylation | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivities discussed above. These can be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Methodology:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of a compound on the expression of key proteins in a specific signaling pathway (e.g., NF-κB).
Methodology:
-
Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Visualizations
Diterpenoids are known to modulate several key signaling pathways involved in inflammation and cancer. Based on the activity of related compounds, this compound may interact with pathways such as NF-κB and Nrf2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the antioxidant response. Pterisolic acid B, a close analog of this compound, is a known activator of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK Chemical Suppliers - Products: 'P', Page: 22 [ukchemicalsuppliers.co.uk]
- 3. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pteris semipinnata L.| BioCrick [biocrick.com]
- 7. Pterisolic acid F | CAS#:1401419-90-6 | Chemsrc [chemsrc.com]
- 8. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pterisolic acid B | CAS#:1401419-86-0 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Pterisolic Acid C in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pterisolic acid C, as a research chemical, requires careful consideration for its disposal to mitigate potential environmental and health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Core Principle: Always consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health & Safety (EHS) guidelines before proceeding with any disposal protocol.
Hazard Assessment and Data Presentation
Prior to handling, a thorough understanding of the hazards associated with this compound is crucial. While a specific SDS for this compound is not publicly available, the general properties of organic acids allow for an assumed hazard profile.
| Hazard Classification | Potential Hazard | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact. | Avoid direct contact. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[3] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety goggles or a face shield.[1][2] Ensure an eyewash station is readily accessible.[1] |
| Environmental Hazard | The environmental impact is likely unknown. Discharge into the environment should be avoided.[4] | Do not dispose of down the drain or in regular trash.[5][6] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, when handling this compound waste.[2]
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Ensure a safety shower and eyewash station are accessible.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. It should be collected as a separate hazardous waste.
-
Based on its nature as an organic acid, it should be segregated from bases, oxidizing agents, and any incompatible materials.[8]
-
If this compound is dissolved in a solvent, the waste stream should be categorized based on the solvent (e.g., halogenated or non-halogenated organic waste).[5][9]
3. Waste Container Selection and Labeling:
-
Use a chemically compatible container for waste collection, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[8] Acids should never be stored in steel containers.[8]
-
The container must be in good condition, with no cracks or signs of deterioration.[8]
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag.[5][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The composition and concentration of the waste
-
The date accumulation started
-
The name of the Principal Investigator (PI) and the laboratory location.[5]
-
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
Do not fill the container beyond 90% capacity to allow for expansion.[8]
-
Store the container in secondary containment to prevent spills from reaching drains.[6]
5. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's EHS department.[8][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[5]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer. [4][5][6] Most organic acids are not suitable for drain disposal even after neutralization, as their neutralized forms may still be toxic.[8]
6. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, neutralize the acid with a suitable agent like sodium bicarbonate, and absorb the material with an inert absorbent (e.g., vermiculite or sand).[11]
-
Collect the cleanup materials in a sealed container, label it as hazardous waste, and dispose of it through EHS.[5]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.[3]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. coral.washington.edu [coral.washington.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Procedure for disposal of chemicals - Department of Biosciences [mn.uio.no]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. escolifesciences.com [escolifesciences.com]
Personal protective equipment for handling Pterisolic acid C
Disclaimer: A specific Safety Data Sheet (SDS) for Pterisolic acid C (CAS 1401419-87-1) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling novel or poorly characterized chemical compounds in a laboratory setting. It is imperative to obtain the official SDS from your supplier, such as AOBIOUS, prior to any handling, storage, or disposal of this substance. The information in the official SDS supersedes the general guidance provided here.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It is designed to offer procedural, step-by-step guidance to answer specific operational questions and to foster a culture of safety and trust in the laboratory.
Immediate Actions and Primary Hazards
Before working with this compound, a thorough risk assessment must be conducted. Given the lack of specific toxicity and hazard data, it is prudent to treat this compound as potentially hazardous.[1] Assume that it may be an irritant to the skin, eyes, and respiratory tract.[2][3] Long-term effects are unknown.
Key Operational Steps:
-
Obtain the SDS: Contact your supplier to request the complete Safety Data Sheet for this compound.
-
Designate a Handling Area: All work with this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition before beginning work.
-
Prepare for Spills: Have a spill kit readily accessible that is appropriate for a solid chemical of unknown hazard.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling chemicals with unknown hazards. The following table outlines the recommended PPE for handling this compound, which should be confirmed and updated with information from the official SDS.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard.[1][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Inspect gloves for any signs of degradation before use.[5] | Provides a barrier against skin contact. The specific glove material should be chosen based on the solvent used to dissolve this compound. |
| Body Protection | A standard laboratory coat.[1] Consider a flame-retardant coat if flammable solvents are in use. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a chemical fume hood.[1] If this is not feasible, a risk assessment should be performed to determine if a respirator is necessary. | Minimizes the risk of inhaling airborne particles of the compound. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan will minimize the risk of exposure and contamination.
Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[5] Cover the work surface with absorbent, plastic-backed paper.[6]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminate all equipment.[6] Wash hands and any exposed skin thoroughly with soap and water.[5][7]
Storage Protocol:
Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.
| Storage Parameter | Recommendation | Justification |
| Temperature | Store at -20°C.[2] | As recommended by suppliers for maintaining the stability of the compound. |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and degradation. |
| Location | Store in a designated, clearly labeled, and well-ventilated area. Use secondary containment to prevent spills.[1] | Segregates the compound from incompatible materials and contains any potential leaks. |
| Labeling | Ensure the container is clearly labeled with the compound name, date received, and any known hazards.[1] | Provides essential information for all laboratory personnel. |
Disposal Plan
All waste generated from work with this compound should be considered hazardous unless confirmed otherwise by the official SDS and institutional safety protocols.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.[8]
-
Empty Containers: The original container, once empty, should be managed as hazardous waste. If institutional policy allows, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposing of the container in the regular trash.[9]
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste.
Quantitative Data
The following tables should be populated with data from the official Safety Data Sheet for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C20H26O4 |
| Molecular Weight | 330.4 g/mol |
| Appearance | Data not available. Obtain from SDS. |
| Melting Point | Data not available. Obtain from SDS. |
| Boiling Point | Data not available. Obtain from SDS. |
| Solubility | Soluble in DMSO.[10] Confirm other solubilities with SDS. |
Exposure Limits and Toxicity
| Parameter | Value |
| LD50 (Oral) | Data not available. Obtain from SDS. |
| LD50 (Dermal) | Data not available. Obtain from SDS. |
| LC50 (Inhalation) | Data not available. Obtain from SDS. |
| Permissible Exposure Limit (PEL) | Data not available. Obtain from SDS. |
| Threshold Limit Value (TLV) | Data not available. Obtain from SDS. |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. aobious.com [aobious.com]
- 3. chemos.de [chemos.de]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Procedures for Using Biological Materials – Laboratory Safety Manual [lsm.alfaisal.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound supplier | CAS 1401419-87-1 | AOBIOUS [aobious.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
